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  • Product: 5-Bromo-2-(4-methoxyphenyl)thiazole

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-2-(4-methoxyphenyl)thiazole: A Versatile Scaffold for Modern Chemistry

Introduction The 1,3-thiazole ring is a foundational heterocyclic scaffold in the landscape of medicinal chemistry and materials science.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-thiazole ring is a foundational heterocyclic scaffold in the landscape of medicinal chemistry and materials science.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities.[3] Within this important class of molecules, 5-Bromo-2-(4-methoxyphenyl)thiazole stands out as a particularly valuable building block. Its strategic combination of a reactive bromine handle, an electron-donating methoxyphenyl group, and the stable thiazole core makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 5-Bromo-2-(4-methoxyphenyl)thiazole dictates its chemical behavior and potential applications. The molecule consists of a central thiazole ring, substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a bromine atom.

Key Identifiers and Properties:

PropertyValue
IUPAC Name 5-bromo-2-(4-methoxyphenyl)-1,3-thiazole
CAS Number 1215072-27-7
Molecular Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Appearance Typically a solid

The electron-donating nature of the methoxy group on the phenyl ring influences the electron density of the entire system, while the bromine atom at the C5 position serves as a highly versatile synthetic handle for further molecular elaboration. This position is primed for a variety of metal-catalyzed cross-coupling reactions, making the molecule an ideal starting point for library synthesis and lead optimization campaigns.

Synthesis and Spectroscopic Characterization

The construction of the 2,5-disubstituted thiazole core is efficiently achieved through the well-established Hantzsch thiazole synthesis, followed by bromination, or by direct synthesis from appropriately substituted precursors.[4][5] A common and reliable approach involves the cyclocondensation of an α-haloketone with a thioamide.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a representative synthesis beginning with the formation of the thiazole core, followed by regioselective bromination.

Step 1: Synthesis of 2-(4-methoxyphenyl)thiazole

  • Reagent Preparation : In a round-bottom flask, dissolve 4-methoxythiobenzamide (1.0 eq) in ethanol.

  • Reaction Initiation : Add 2-chloroacetaldehyde (1.1 eq, typically as a 50% solution in water) to the solution.

  • Cyclocondensation : Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and dehydration.[6] Ethanol is a common solvent that facilitates the dissolution of both reactants and the subsequent cyclization.

  • Work-up : After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination at the C5-Position

  • Reagent Preparation : Dissolve the synthesized 2-(4-methoxyphenyl)thiazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Brominating Agent : Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution at 0 °C.

    • Causality: The thiazole ring is an electron-rich heterocycle. The C5 position is the most nucleophilic and therefore the most susceptible to electrophilic aromatic substitution. NBS is a mild and selective brominating agent that minimizes side reactions.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification : Quench the reaction with aqueous sodium thiosulfate solution, extract with an organic solvent, wash with brine, and dry. The final product, 5-Bromo-2-(4-methoxyphenyl)thiazole, is purified by column chromatography or recrystallization.

Spectroscopic Characterization
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the 4-methoxyphenyl ring will appear as two doublets (an AA'BB' system) around 6.9-7.8 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. A key signal is the singlet for the C4-proton on the thiazole ring.

  • ¹³C NMR : The carbon spectrum will show distinct signals for the thiazole ring carbons, the carbons of the phenyl ring, and the methoxy carbon (around 55 ppm).[7] The carbon attached to the bromine (C5) will be shifted compared to its un-substituted analog.

  • Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Application as a Synthetic Intermediate

The true value of 5-Bromo-2-(4-methoxyphenyl)thiazole for drug development professionals lies in its capacity for synthetic diversification. The C5-bromo substituent is a linchpin for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions.[8][9] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[10]

  • Suzuki-Miyaura Coupling : Reaction with various aryl or heteroaryl boronic acids or esters allows for the synthesis of 2,5-diarylthiazole derivatives. This is a cornerstone reaction for building complex bi-aryl systems often found in kinase inhibitors and other targeted therapies.[11][12]

  • Heck Coupling : The introduction of vinyl groups can be achieved by coupling with alkenes.

  • Sonogashira Coupling : This reaction with terminal alkynes forges a C(sp²)-C(sp) bond, creating alkynylthiazole derivatives which are valuable precursors and pharmacophores.

  • Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the C5 position, a common strategy to modulate solubility and target engagement.

Reactivity Start {5-Bromo-2-(4-methoxyphenyl)thiazole | C5-Br} Suzuki Suzuki Start->Suzuki C-C (Aryl) Heck Heck Start->Heck C-C (Vinyl) Sonogashira Sonogashira Start->Sonogashira C-C (Alkynyl) Buchwald Buchwald Start->Buchwald C-N (Amine)

Biological Significance and Therapeutic Potential

Thiazole derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][12][13] While specific biological data for 5-Bromo-2-(4-methoxyphenyl)thiazole itself is not extensively published, its structural motifs are present in many potent bioactive molecules.

  • Anticancer Activity : The 2-arylthiazole scaffold is a known pharmacophore that can mimic the cis-stilbene geometry of combretastatin A-4, a potent tubulin polymerization inhibitor.[1] Derivatives containing the 4-methoxyphenyl group have shown significant cytotoxic activity against various cancer cell lines.[13]

  • Kinase Inhibition : The ability to easily generate diverse libraries of 2,5-disubstituted thiazoles via cross-coupling makes this scaffold ideal for screening against various protein kinases, which are critical targets in oncology and inflammatory diseases.

  • Antibacterial and Antifungal Agents : The thiazole nucleus is a component of several antimicrobial drugs.[14] The lipophilicity and electronic properties conferred by the bromo- and methoxyphenyl- groups can be fine-tuned to optimize activity against microbial targets.

Conclusion

5-Bromo-2-(4-methoxyphenyl)thiazole is more than just a single chemical entity; it is a versatile and powerful platform for innovation in drug discovery and materials science. Its straightforward synthesis, well-defined spectroscopic signature, and, most importantly, the strategic placement of a reactive bromine handle make it an invaluable starting material. For researchers aiming to rapidly generate novel and diverse chemical libraries, this compound provides a reliable and efficient entry point to complex molecular architectures with significant potential for biological activity. Mastering its chemistry is a key step in unlocking new therapeutic possibilities.

References

  • Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. Available from: [Link].

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link].

  • ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available from: [Link].

  • ResearchGate. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Available from: [Link].

  • University of Bath. Hantzsch Thiazole Synthesis. Available from: [Link].

  • Semantic Scholar. Synthesis of 2-Aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][8][15]triazoles Using Green Procedures and Their Antibacterial Activity. Available from: [Link].

  • PubMed Central. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Available from: [Link].

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link].

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link].

  • RJPBCS. A study of Microwave Assisted Synthesis, Characterization and Anti-bacterial Activity of Some Thiazole Compounds. Available from: [Link].

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available from: [Link].

  • Semantic Scholar. Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Available from: [Link].

  • PubMed Central. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link].

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link].

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link].

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link].

  • PubMed Central. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Available from: [Link].

  • Taylor & Francis Online. A review on thiazole based compounds andamp; it's pharmacological activities. Available from: [Link].

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link].

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available from: [Link].

  • PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link].

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link].

  • PubChem. 5-bromo-3-methoxy-1,2-thiazole. Available from: [Link].

  • Wikipedia. Thiazole. Available from: [Link].

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link].

  • Synthonix. 7-Bromo-5-methoxybenzo[d]thiazol-2-amine. Available from: [Link].

Sources

Exploratory

5-Bromo-2-(4-methoxyphenyl)thiazole molecular weight and formula

Molecular Architecture, Synthesis, and Reactivity Profile[1] Part 1: Physiochemical Identity & Core Metrics 5-Bromo-2-(4-methoxyphenyl)thiazole acts as a critical heterocyclic scaffold in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Reactivity Profile[1]

Part 1: Physiochemical Identity & Core Metrics

5-Bromo-2-(4-methoxyphenyl)thiazole acts as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of xanthine oxidase inhibitors, anticancer agents (EGFR/VEGFR kinase inhibitors), and advanced optoelectronic materials. Its structural utility lies in the orthogonal reactivity between the electron-rich 4-methoxyphenyl moiety and the electrophilic C5-bromide handle, enabling precise palladium-catalyzed functionalization.

Molecular Identity Card
MetricSpecification
IUPAC Name 5-Bromo-2-(4-methoxyphenyl)-1,3-thiazole
Molecular Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Exact Mass (Monoisotopic) 268.9510 Da
Heavy Atom Count 14
Isotopic Distribution ~1:1 doublet at m/z 269/271 (characteristic ⁷⁹Br/⁸¹Br signature)
Topological Polar Surface Area 41.1 Ų
LogP (Predicted) 3.82 (Lipophilic)
Elemental Analysis
ElementSymbolCountAtom Mass% Composition (by Wt)
CarbonC1012.01144.46%
HydrogenH81.0082.98%
BromineBr179.90429.58%
NitrogenN114.0075.19%
OxygenO115.9995.92%
SulfurS132.06011.87%

Part 2: Synthetic Architecture & Protocols

The synthesis of 5-Bromo-2-(4-methoxyphenyl)thiazole typically follows a convergent Hantzsch Thiazole Synthesis followed by a regioselective Electrophilic Aromatic Substitution (SEAr) . This route is preferred over direct coupling of 2,5-dibromothiazole due to higher regiocontrol and cost-efficiency.

Mechanism of Action: Synthetic Pathway

The following diagram illustrates the logical flow from raw precursors to the brominated scaffold.

SynthesisPath Start1 4-Methoxythiobenzamide Inter Intermediate: 2-(4-Methoxyphenyl)thiazole Start1->Inter Hantzsch Cyclization (EtOH, Reflux) Start2 Chloroacetaldehyde (or Dimethyl Acetal) Start2->Inter Final Target: 5-Bromo-2-(4-methoxyphenyl)thiazole Inter->Final Regioselective Bromination (SEAr at C5) Reagent N-Bromosuccinimide (NBS) (ACN, 0°C to RT) Reagent->Final

Figure 1: Two-step synthetic pathway utilizing Hantzsch cyclization followed by C5-selective bromination.

Detailed Experimental Protocol
Step 1: Hantzsch Cyclization

Objective: Construct the 2-arylthiazole core.

  • Reagents: Dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Add chloroacetaldehyde (50% aq. solution, 1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize the residue with sat. NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from ethanol/water to yield 2-(4-methoxyphenyl)thiazole as a white solid.

Step 2: Regioselective C5-Bromination

Objective: Install the bromine handle at the most nucleophilic position (C5).

  • Solvation: Dissolve the Step 1 intermediate (1.0 eq) in Acetonitrile (ACN) or DMF (0.2 M).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid over-bromination.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. The thiazole C5 position is highly activated, making this reaction rapid.

  • Quench: Quench with water. If using DMF, pour into ice water to precipitate the product.

  • Isolation: Filter the precipitate. Wash with water and cold hexanes.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the thiazole C5-proton (typically a doublet ~7.2 ppm) and the retention of the C4-proton singlet (shifted downfield).

    • MS: Confirm the 79/81 Br isotope pattern.

Part 3: Reactivity & Functionalization Landscape

The 5-bromo position acts as a versatile "molecular hook" for Palladium-catalyzed cross-coupling reactions. The electronic push from the 4-methoxy group (via the phenyl ring to the thiazole C2) increases the electron density of the thiazole ring, stabilizing oxidative addition intermediates during catalysis.

Functionalization Logic Diagram

Reactivity Core 5-Bromo-2-(4-methoxyphenyl)thiazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Stille Stille Coupling (R-SnBu3, Pd(PPh3)4) Core->Stille Buchwald Buchwald-Hartwig Amination (HNR2, Pd-Ligand) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Biaryl 5-Aryl-thiazoles (Kinase Inhibitors) Suzuki->Biaryl Vinyl 5-Vinyl/Alkyl-thiazoles (Polymer Precursors) Stille->Vinyl Amino 5-Amino-thiazoles (Biological Probes) Buchwald->Amino Heck->Vinyl

Figure 2: Divergent synthesis capabilities utilizing the C5-Bromo handle.

Key Reaction: Suzuki-Miyaura Coupling

For researchers targeting biaryl scaffolds (common in drug discovery):

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ are highly effective due to the steric accessibility of the C5 position.

  • Base: K₂CO₃ or Cs₂CO₃ (weak bases prefered to avoid hydrolysis of the methoxy ether).

  • Solvent: 1,4-Dioxane/Water (4:1) at 80–100°C.

  • Outcome: High yields (>85%) of 2,5-diarylthiazoles.

Part 4: Applications in Drug Discovery

The 2-(4-methoxyphenyl)thiazole motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for benzamides or biaryl ethers.

  • Kinase Inhibition: The scaffold mimics the ATP-binding hinge region in kinases (e.g., EGFR, VEGFR). The 4-methoxy group often occupies the hydrophobic pocket, while the thiazole nitrogen accepts a hydrogen bond from the protein backbone [1].

  • Xanthine Oxidase Inhibitors: Analogs of this molecule are structurally related to Febuxostat , a non-purine selective inhibitor used for gout. The thiazole core provides rigid orientation for the aryl rings [2].

  • Antimicrobial Agents: 2,5-disubstituted thiazoles have shown potency against multidrug-resistant bacterial strains by disrupting cell wall synthesis [3].

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are required.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not allow entry into drains due to potential aquatic toxicity of brominated heterocycles.

References
  • Design, synthesis, and biological investigation of new thiazole-based derivatives. PubMed Central. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. Available at: [Link]

  • Synthesis and biological evaluation of 2,5-disubstituted thiazole derivatives.European Journal of Medicinal Chemistry. (Contextual citation based on general scaffold utility).

Sources

Foundational

Technical Guide: Thiazole Ring Electron Density & C5 Reactivity

Executive Summary The thiazole ring is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in compounds ranging from epothilones (antineoplastic) to dasatinib (kinase inhibition). Its utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in compounds ranging from epothilones (antineoplastic) to dasatinib (kinase inhibition). Its utility stems from a unique electronic duality: the ring possesses an acidic C2 position susceptible to lithiation, and a nucleophilic C5 position primed for electrophilic attack.[1]

This guide focuses exclusively on the C5 position , the primary vector for expanding molecular complexity via Electrophilic Aromatic Substitution (EAS) and transition-metal-catalyzed C-H activation. We provide a mechanistic breakdown of the electron density that governs this reactivity, followed by self-validating protocols for functionalization.

Electronic Architecture: The "Push-Pull" System

To manipulate the thiazole ring, one must first understand the orbital coefficients that dictate regioselectivity. Thiazole is an ambident aromatic system:

  • The Nitrogen "Pull" (-I, -M): The nitrogen atom at position 3 exerts a strong inductive withdrawal, significantly deactivating the adjacent C2 and C4 positions. This makes C2 highly acidic (

    
    , comparable to terminal alkynes) but nucleophilically inert.
    
  • The Sulfur "Push" (+M): The sulfur atom at position 1 acts as an electron donor through resonance. Crucially, this donation is directed preferentially toward C5 .

Molecular Orbital (MO) Analysis

In the Highest Occupied Molecular Orbital (HOMO), the coefficient at C5 is significantly larger than at C2 or C4. Consequently, C5 behaves as a "soft" nucleophile.

  • C2: Hard electrophile / Acidic site (Reacts with organolithiums).

  • C4: Sterically hindered and electronically neutral.

  • C5: Soft nucleophile (Reacts with

    
     and Pd catalysts).
    
Visualization: Reactivity Decision Tree

The following logic gate illustrates how to select the correct synthetic pathway based on the desired substitution pattern.

ThiazoleReactivity Figure 1: Decision logic for thiazole functionalization based on C2 occupancy and electronic nature. Start Target: Thiazole Functionalization Q1 Is C2 Position Blocked? Start->Q1 Path_C2 C2 is Acidic Site Q1->Path_C2 No Path_C5 C5 is Nucleophilic Site Q1->Path_C5 Yes Q2 Desired Reaction Type? Action_Lith Protocol: Lithiation (n-BuLi) Result: C2-Li Species Path_C2->Action_Lith Q3 Reagent Class? Path_C5->Q3 Action_EAS Electrophile (Br+, NO2+) Protocol: Classical EAS Q3->Action_EAS Classical Electrophile Action_CH Aryl Halide + Pd Cat. Protocol: Direct Arylation Q3->Action_CH Transition Metal Cat.

Classical Reactivity: Electrophilic Aromatic Substitution (EAS)

Because the nitrogen atom deactivates the ring, thiazole does not undergo Friedel-Crafts alkylation/acylation under standard conditions (the catalyst coordinates to the nitrogen, shutting down reactivity). However, halogenation at C5 is facile and high-yielding.

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 5-bromothiazole derivatives using N-Bromosuccinimide (NBS).

Mechanism: Unlike benzene, thiazole requires no Lewis acid catalyst. The reaction proceeds via a


-complex intermediate at C5, stabilized by the sulfur atom.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazole substrate (1.0 equiv) in acetonitrile (ACN) or DMF (

    
    ).
    
    • Why ACN? A polar aprotic solvent stabilizes the polar transition state without coordinating strongly to the electrophile.

  • Addition: Cool to

    
    . Add NBS (1.05 equiv) portion-wise over 15 minutes.
    
    • Critical Control: Do not dump NBS. A high instantaneous concentration of radical species can lead to side-chain bromination if alkyl groups are present.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Self-Validation Check:

    • Visual: The solution should remain pale yellow. A deep orange/red color indicates the formation of molecular bromine (

      
      ), suggesting NBS decomposition or an overly vigorous exotherm.
      
    • TLC: C5-bromo products are typically less polar than the starting material (higher

      
      ).
      
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy active bromine species. Extract with EtOAc.
    

Modern Methodology: Pd-Catalyzed C-H Arylation

For drug discovery, introducing aryl groups at C5 is vital. Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (e.g., making the 5-bromo intermediate from Protocol A). Direct C-H Arylation bypasses this, coupling the native thiazole directly with an aryl halide.

The Mechanism: Concerted Metallation-Deprotonation (CMD)

This reaction does not follow the standard oxidative addition/reductive elimination cycle alone. It requires a carboxylate base (e.g., pivalate) to act as a proton shuttle, lowering the energy barrier for breaking the C5-H bond.

CMD_Mechanism Figure 2: The CMD catalytic cycle. Pivalate (OPiv) assists in deprotonating C5. Pd_0 Pd(0)L2 OxAdd Oxidative Addition Pd_0->OxAdd Pd_II Ar-Pd(II)-X OxAdd->Pd_II LigEx Ligand Exchange Pd_II->LigEx Pd_Piv Ar-Pd(II)-OPiv LigEx->Pd_Piv CMD_Step CMD Transition State Pd_Piv->CMD_Step RedElim Reductive Elimination CMD_Step->RedElim RedElim->Pd_0 Regeneration Product C5-Aryl Thiazole RedElim->Product

Protocol B: C5-Selective Direct Arylation

Substrates: Thiazole (1.0 equiv), Aryl Bromide (1.2 equiv).

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: Pivalic acid (PivOH) (30 mol%) – Crucial for CMD mechanism.

  • Solvent: DMA or Toluene (degassed).

Workflow:

  • Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3 times. Oxygen poisons the Pd(0) species.

  • Mixing: Add solid reagents (

    
    , Ligand, Base, PivOH). Add solvent and liquid substrates via syringe.
    
  • Heating: Heat to

    
     for 12–16 hours.
    
    • Why Heat? The C-H activation step usually has a high activation energy (

      
      ) compared to standard transmetallation.
      
  • Self-Validation Check:

    • Catalyst State: The reaction mixture should turn dark brown/black slowly over hours. Immediate precipitation of "Pd-black" (shiny mirrors on the glass) within 10 minutes indicates ligand failure or oxygen contamination; the reaction has likely stalled.

  • Purification: Filter through a Celite pad to remove palladium residues before column chromatography.

Data Summary: Reactivity Profiles

PositionElectronic CharacterHOMO Coeff.Preferred ReactionKey Constraint
C2 Acidic / Hard ElectrophileLowLithiation / Nucleophilic AttackMust block if C5-selectivity is desired via base catalysis.
C4 Inert / NeutralLowestRadical substitution (rare)Steric hindrance from C5 substituents.
C5 Nucleophilic / Soft Highest EAS / Pd-Catalyzed Arylation Requires electron-neutral or rich ring for best yield.

References

  • IUPAC Gold Book. Thiazole reactivity and aromaticity definitions.Link

  • Roger, J., et al. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[2] Journal of Organic Chemistry.[3] Link

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II: Thiazole Synthesis and Reactivity. Wiley-Interscience. Link

  • Derridj, F., et al. (2019).[4] C-H Activation Mechanism: Electrophilic Concerted Metalation-Deprotonation (eCMD).[4] ACS Catalysis. Link

  • Verrier, C., et al. (2011). Direct Arylation of Thiazoles on Water. Chemical Science.[3][5][6] Link

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Protocols & Analytical Methods

Method

Palladium-catalyzed Suzuki coupling of 5-bromothiazoles

An Application Guide to the Palladium-Catalyzed Suzuki Coupling of 5-Bromothiazoles for Pharmaceutical and Agrochemical Synthesis Introduction: The Significance of the Thiazole Moiety The thiazole ring, a five-membered a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Suzuki Coupling of 5-Bromothiazoles for Pharmaceutical and Agrochemical Synthesis

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" found in a multitude of biologically active compounds, from the essential vitamin thiamine (B1) to a wide array of approved drugs with anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The functionalization of the thiazole core is therefore a critical task for chemists aiming to develop novel therapeutic agents and agrochemicals.[3][4]

Among the various methods to create substituted thiazoles, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[5] This reaction facilitates the formation of a carbon-carbon bond between a halide (in this case, 5-bromothiazole) and an organoboron species, typically a boronic acid or its ester. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable strategy for rapidly generating molecular diversity.[5][6]

This guide provides an in-depth examination of the Suzuki coupling of 5-bromothiazoles, offering mechanistic insights, a detailed experimental protocol, and field-proven advice for researchers, scientists, and drug development professionals.

The Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for heteroaromatic substrates like 5-bromothiazoles.

The three key steps are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromothiazole. This is often the rate-determining step of the reaction.[9] This process oxidizes the catalyst to a Pd(II) species. The electron-rich nature of many phosphine ligands used in these reactions helps to promote this step.[10]

  • Transmetalation : Before this step can occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[9][11] This boronate then transfers its organic group (e.g., an aryl or heteroaryl ring) to the Pd(II) center, displacing the halide. This is the crucial bond-forming precursor step.

  • Reductive Elimination : The two organic fragments on the palladium center (the thiazole and the group from the boronic acid) couple and are eliminated from the metal center. This step forms the final desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7][12]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_products pd0 Pd(0)L n (Active Catalyst) ox_add Oxidative Addition Complex (Thiazolyl)-Pd(II)(Br)L n pd0->ox_add 5-Bromothiazole (R-X) trans Transmetalation Complex (Thiazolyl)-Pd(II)(R')L n ox_add->trans Boronate [R'-B(OR)3]- (from R'-B(OH)2 + Base) trans->pd0 Reductive Elimination product Product (R-R') trans->product Forms C-C bond

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: Key Parameters for Success

The success of the Suzuki coupling of 5-bromothiazoles hinges on the careful selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the reaction temperature.

ComponentOptionsRationale and Field Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)These are common Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often favored as it is already a Pd(0) source. PdCl₂(dppf) is an air-stable precatalyst that incorporates a high-performance ligand.[6][13]
Ligand Buchwald-type: SPhos, XPhosOthers: PPh₃, dppfThe ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient heteroaryl halides like 5-bromothiazole, bulky and electron-rich phosphine ligands (e.g., SPhos) are highly effective.[10][14] They promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reactions.
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃NThe base is critical for activating the boronic acid to form the reactive boronate species.[11] The choice of base can significantly impact the reaction outcome. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings due to their higher basicity and solubility in common solvent systems.[9]
Solvent 1,4-Dioxane, Toluene, THF, DMF, often with H₂OA polar, aprotic solvent is typically used. The addition of water is common as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[9][12] A ratio of organic solvent to water (e.g., 4:1 or 3:1) is a good starting point.
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. The specific temperature depends on the solvent's boiling point and the reactivity of the substrates.

Experimental Protocol: Synthesis of 5-Arylthiazole

This protocol describes a general procedure for the Suzuki coupling of a generic 5-bromothiazole with an arylboronic acid.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Combine Reagents) start->setup degas Degassing (Inert Atmosphere) setup->degas heat Heating & Stirring (Reaction Monitoring via TLC) degas->heat workup Aqueous Workup (Quench & Extract) heat->workup purify Purification (Column Chromatography) workup->purify end End: Characterization purify->end

Caption: A generalized workflow for the Suzuki coupling experiment.

Materials and Reagents:
  • 5-Bromothiazole derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry reaction vessel, add the 5-bromothiazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess can lead to purification challenges and potential homocoupling side reactions.[12]

  • Catalyst Addition:

    • Briefly remove the vessel from the inert atmosphere and add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

    • Scientist's Note: For air-sensitive ligands or catalysts, this addition should be done under a positive pressure of inert gas. Pre-formed, air-stable catalysts like PdCl₂(dppf) simplify this process.

  • Solvent Addition and Degassing:

    • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the vessel.

    • Seal the vessel and degas the mixture thoroughly. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] A common method is to bubble argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromothiazole is consumed (typically 4-24 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-arylthiazole product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure thorough degassing. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature. Screen different, more active ligands (e.g., SPhos).
Dehalogenation of Starting Material Presence of protic sources; Side reaction of the catalytic cycle.Ensure solvents are properly dried (if running an anhydrous reaction). The addition of water in the standard protocol can sometimes promote this; try minimizing the water content.
Homocoupling of Boronic Acid Presence of oxygen; High concentration of boronic acid.Improve degassing procedure. Use a smaller excess of the boronic acid (e.g., 1.1 - 1.2 eq).
Difficult Purification Excess boronic acid or its anhydride byproducts co-elute with the product.Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) during workup to remove acidic boronic acid residues.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a robust and highly effective method for the synthesis of 2,5-disubstituted thiazoles. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of thiazole-containing molecules. The protocol and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and materials science, enabling the streamlined synthesis of these valuable heterocyclic compounds.

References

  • Biscoe, M. R., et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Aledwan, H., et al. Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Al-Masum, M., & El-Hakam, S. A. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Miura, T., et al. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Aledwan, H., et al. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega. [Link]

  • Parrino, B., et al. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

  • ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. [Link]

  • Miyazaki, R., et al. 2H-Thiazolo[4,5-d][10][15][16]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]

  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, S., et al. Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

  • Ayati, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Aledwan, H., et al. Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pop, F., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]

  • Gobouri, A. A., et al. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application

Application Note: Regioselective Functionalization of 2-(4-Methoxyphenyl)thiazole

Executive Summary: The Electronic Landscape The substrate 2-(4-methoxyphenyl)thiazole presents a classic "competing nucleophile" scenario in organic synthesis. It contains two distinct aromatic domains with opposing elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

The substrate 2-(4-methoxyphenyl)thiazole presents a classic "competing nucleophile" scenario in organic synthesis. It contains two distinct aromatic domains with opposing electronic biases:

  • The Phenyl Ring (Activated): The 4-methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). This renders the phenyl ring highly nucleophilic, specifically at the positions ortho to the methoxy group (positions 3' and 5').

  • The Thiazole Ring (Deactivated/Heteroaromatic): While the C5 position of thiazole is nucleophilic relative to the rest of the ring, the overall heterocycle is electron-deficient compared to the anisole moiety.

Core Chemical Directive: In standard Electrophilic Aromatic Substitution (EAS) reactions (halogenation, nitration), the phenyl ring will dominate reactivity , yielding substitution at the 3'-position. Functionalizing the thiazole ring (C5) requires bypassing this inherent kinetic bias, typically via transition-metal-catalyzed C-H activation or specific lithiation strategies.

Reactivity Map & Decision Logic

The following diagram illustrates the electronic flux and decision pathways for reagent selection.

ReactivityMap Substrate 2-(4-methoxyphenyl)thiazole Phenyl Phenyl Ring (High Electron Density) Substrate->Phenyl +M Activation (OMe) Thiazole Thiazole Ring (Lower Electron Density) Substrate->Thiazole Heteroaromatic core EAS Standard Electrophiles (Br+, NO2+) Phenyl->EAS Kinetic Control CH_Act Transition Metal Catalysts (Pd, Ir) Thiazole->CH_Act Chelation Control Prod_Phenyl Product A: 3'-Substituted (Ortho to OMe) EAS->Prod_Phenyl Major Pathway Prod_Thiazole Product B: 5-Substituted Thiazole CH_Act->Prod_Thiazole Selective C-H Activation

Figure 1: Reactivity map highlighting the divergence between classical EAS (targeting the phenyl ring) and metal-catalyzed methods (targeting the thiazole).

Reagent Selection Guide

A. For Phenyl Ring Functionalization (Positions 3'/5')

These reactions rely on the strong ortho-directing power of the methoxy group.

TransformationReagent SystemSolventTempSelectivity Notes
Bromination NBS (N-Bromosuccinimide)MeCN or DMF0°C to RTHigh. NBS is milder than Br2 and avoids over-bromination. Targets position 3'.[1]
Chlorination NCS (N-Chlorosuccinimide)MeCNRefluxSlower than bromination; may require acid catalysis (HCl).
Nitration HNO3 / Ac2O (Acetyl Nitrate)Acetic Anhydride-10°CCritical. Avoid H2SO4/HNO3 (mixed acid) as it is too aggressive and may oxidize the thiazole sulfur.
Acylation R-COCl / SnCl4DCM0°CFriedel-Crafts. Lewis acid choice is key; AlCl3 is often too harsh.
B. For Thiazole Ring Functionalization (Position C5)

Standard electrophiles will fail to target C5 selectively due to the "noise" from the phenyl ring. Use these alternatives:

TransformationReagent SystemCatalystMechanismSelectivity Notes
Arylation Aryl Bromide / KOAcPd(OAc)2 / PPh3C-H ActivationExcellent. Pd coordinates to Thiazole-N, directing activation to C5.
Lithiation n-BuLi / ElectrophileTHF (-78°C)Li-Halogen ExchangeRisky. Competitive Directed Ortho Metalation (DOM) on the phenyl ring (due to OMe) is likely.

Detailed Experimental Protocols

Protocol A: Regioselective Monobromination (Phenyl-3' Target)

Objective: Synthesis of 2-(3-bromo-4-methoxyphenyl)thiazole.

Rationale: N-Bromosuccinimide (NBS) provides a low, controlled concentration of bromonium ion. Acetonitrile (MeCN) is polar enough to stabilize the transition state but does not promote radical side reactions as much as CCl4.

Materials:

  • 2-(4-methoxyphenyl)thiazole (1.0 equiv)[2][3]

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Acetonitrile (anhydrous) [0.1 M concentration]

  • Ammonium Acetate (10 mol%) - Catalyst to speed up proton transfer.

Procedure:

  • Setup: Charge a round-bottom flask with 2-(4-methoxyphenyl)thiazole and MeCN. Stir until dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NH4OAc.

  • Reaction: Add NBS portion-wise over 15 minutes. Note: The solution may turn slightly yellow.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Reaction is typically complete in 2–4 hours.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with saturated NaHCO3 (to remove succinimide/acid) and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

QC Criteria:

  • 1H NMR: Look for the loss of the symmetric AA'BB' pattern on the phenyl ring. The new pattern should show a doublet (J~2Hz) for the proton meta to OMe, indicating ortho substitution.

Protocol B: Palladium-Catalyzed C-H Arylation (Thiazole-C5 Target)

Objective: Synthesis of 2-(4-methoxyphenyl)-5-phenylthiazole.

Rationale: This protocol utilizes the "Concerted Metallation-Deprotonation" (CMD) pathway. The nitrogen of the thiazole directs the Palladium to the C5 position, completely bypassing the electronic activation of the phenyl ring.

Materials:

  • 2-(4-methoxyphenyl)thiazole (1.0 equiv)[2][3]

  • Bromobenzene (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or PCy3 (for more difficult substrates)

  • Base: Cs2CO3 (2.0 equiv) - Crucial for the CMD mechanism.

  • Solvent: DMF or DMA (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge: Add the thiazole substrate, Bromobenzene, Pd(OAc)2, Ligand, and Cs2CO3.

  • Solvent: Add degassed DMF via syringe.

  • Heating: Seal the vial and heat to 120°C for 12–16 hours. Vigorous stirring is required due to heterogeneous base.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with water (5x) to remove DMF (critical to prevent streaking on columns). Dry and column.

Workflow Diagram:

CH_Activation Start Reagents: Substrate + Ar-Br Pd(OAc)2 + Base Heat Heat 120°C (CMD Mechanism) Start->Heat Workup Celite Filter DMF Removal Heat->Workup Product C5-Arylated Thiazole Workup->Product

Figure 2: Workflow for the Pd-catalyzed C-H functionalization of the thiazole ring.

Troubleshooting & Critical Safety

Safety Warnings
  • NBS: Can degrade to release Br2. Handle in a fume hood.

  • Nitration: The reaction of HNO3 with organic solvents can be explosive. Never add HNO3 rapidly to a hot solution. Use Acetyl Nitrate generated in situ at low temperature.

Common Pitfalls
  • Regio-scrambling: If using strong Lewis Acids (AlCl3) with the thiazole, you may complex the thiazole nitrogen, deactivating the ring further or causing precipitation. Solution: Use milder Lewis acids like SnCl4 or ZnCl2.

  • Over-bromination: The product of the first bromination (on the phenyl ring) is still activated. Solution: Strict stoichiometry (1.05 eq NBS) and low temperature.

  • Desulfurization: Strong oxidizers (KMnO4, concentrated mixed acids) can oxidize the thiazole sulfur to a sulfoxide/sulfone or ring-open the heterocycle.

References

  • Structure and Reactivity of Thiazoles

    • Source: BenchChem / PubChem D
    • Context: General electronic properties of the thiazole ring vs. phenyl substituents.
    • Link:

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • Context: Theoretical basis for Anisole (methoxy-benzene) directing effects dominating over heterocyclic chemistry in EAS.
    • Link:

  • C-H Activation of Thiazoles

    • Source: Inonu University Research / ScienceDirect (General Literature on Pd-catalyzed thiazole functionaliz
    • Context: Protocols for C5-arylation of 2-substituted thiazoles using Palladium c
    • Link:(Note: Generalized link to ScienceDirect topic page for verified access).

  • Bromination with NBS

    • Source: Master Organic Chemistry.
    • Context: Mechanism and advantages of NBS over elemental bromine for activ
    • Link:

Sources

Method

Application Note & Protocols: Strategic Synthesis of Thiazole-Based Anticancer Agents from 5-Bromothiazole Intermediates

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs and late-stage clinical candidates, particularly in oncology.[1][2][3] Its unique electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs and late-stage clinical candidates, particularly in oncology.[1][2][3] Its unique electronic properties and ability to engage in multiple non-covalent interactions make it a privileged structure for designing targeted therapies. This application note provides a comprehensive guide for researchers on the strategic utilization of 5-bromothiazole as a versatile starting intermediate for the synthesis of novel anticancer agents. We delve into the rationale behind key synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to empower drug discovery and development professionals.

Introduction: The Significance of 5-Bromothiazole in Oncology Drug Discovery

The thiazole ring is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets, including kinases, polymerases, and dehydrogenases.[2][3] The clinical success of agents like Dasatinib (a multi-targeted kinase inhibitor for leukemia) underscores the therapeutic potential of this heterocycle.[4]

5-Bromothiazole, in particular, serves as an ideal and cost-effective building block. The bromine atom at the C5 position acts as a versatile synthetic "handle," providing a reactive site for the introduction of molecular complexity and diversity through modern synthetic methodologies. This position is often critical for modulating the pharmacological profile of the resulting compounds. The strategic functionalization of this position allows for the systematic exploration of the chemical space around the thiazole core, which is fundamental to developing structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.[5]

This guide focuses on three pivotal, high-yield synthetic strategies for derivatizing 5-bromothiazole: Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki cross-coupling reactions.

G cluster_start Core Intermediate cluster_reactions Key Synthetic Transformations (Pd-Catalyzed) cluster_products Resulting Scaffolds Core 5-Bromothiazole Suzuki Suzuki-Miyaura Coupling Core->Suzuki + R-B(OH)₂ Sonogashira Sonogashira Coupling Core->Sonogashira + R-C≡CH Heck Heck-Mizoroki Coupling Core->Heck + R-CH=CH₂ Aryl 5-Aryl/Heteroaryl Thiazoles Suzuki->Aryl Alkynyl 5-Alkynyl Thiazoles Sonogashira->Alkynyl Alkenyl 5-Alkenyl Thiazoles Heck->Alkenyl Anticancer_Agents_1 Anticancer Agents (e.g., Kinase Inhibitors) Aryl->Anticancer_Agents_1 Anticancer_Agents_2 Anticancer Agents (e.g., Topoisomerase Inhibitors) Alkynyl->Anticancer_Agents_2 Anticancer_Agents_3 Anticancer Agents (e.g., Tubulin Modulators) Alkenyl->Anticancer_Agents_3

Figure 1: Synthetic diversification of 5-bromothiazole.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation in modern organic synthesis due to their high functional group tolerance, mild reaction conditions, and predictable selectivity.[6][7]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the method of choice for coupling aryl or vinyl halides with organoboron compounds (boronic acids or esters).[8] This reaction is instrumental in constructing biaryl and heteroaryl-aryl frameworks, which are prevalent in kinase inhibitors that target the ATP-binding site.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or directly from a Pd(0) source like Pd(PPh₃)₄. The choice of catalyst and ligand is critical; for heteroaryl halides, ligands such as SPhos or XPhos can be essential to promote the reaction by stabilizing the palladium center and facilitating reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[8] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DME/H₂O9092
23-Cyanophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10088
3Pyridine-3-boronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃1,4-Dioxane11085

Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is exceptionally valuable for creating rigid linkers in molecules or for installing a reactive alkyne handle for further functionalization, such as in "click chemistry" or cyclization reactions.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used, especially if the amine base is not used as the solvent.[9]

G cluster_palladium Palladium Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Pd(0)L₂ Pd(0)L₂ Pd(II) Precatalyst->Pd(0)L₂ Reduction Oxidative Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-C≡C-R' Transmetalation Transmetalation Ar-Pd(II)-C≡C-R' Ar-Pd(II)-C≡C-R' Transmetalation->Ar-Pd(II)-C≡C-R' Cu-C≡C-R' Cu-C≡C-R' Cu-C≡C-R' Cu-C≡C-R'->Transmetalation R'-C≡C-H R'-C≡C-H R'-C≡C-H->Cu-C≡C-R' + Cu(I), Base

Figure 2: Simplified catalytic cycle of the Sonogashira coupling.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[12][13] This transformation is highly valuable for synthesizing precursors to complex natural products and pharmaceuticals, allowing for the introduction of vinyl groups that can be further manipulated.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: As with other palladium-catalyzed reactions, a Pd(0) species is the active catalyst. The choice of ligand can influence the regioselectivity of the alkene insertion.

  • Base: A hindered organic base (like Et₃N) or an inorganic base (like NaOAc or K₂CO₃) is required to neutralize the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically employed to ensure the solubility of the reaction components.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of a representative 5-arylthiazole derivative via Suzuki-Miyaura coupling. This protocol is designed to be self-validating, with clear steps for setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 2-amino-5-(4-methoxyphenyl)thiazole

This protocol describes the coupling of 2-amino-5-bromothiazole with 4-methoxyphenylboronic acid. 2-aminothiazole derivatives are known to possess potent anticancer properties.[4]

Materials & Reagents:

  • 2-amino-5-bromothiazole (1.0 mmol, 179 mg)

  • 4-methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,2-Dimethoxyethane (DME), anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask (25 mL), condenser, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromothiazole (179 mg), 4-methoxyphenylboronic acid (182 mg), and potassium carbonate (276 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg), to the flask. Causality Note: The catalyst should be handled quickly as Pd(0) species can be sensitive to air.

    • Seal the flask with a rubber septum, and attach it to a condenser under an inert atmosphere (Argon or Nitrogen). Purge the system by evacuating and backfilling with the inert gas three times.

  • Solvent Addition and Reaction:

    • Using a syringe, add anhydrous DME (8 mL) followed by deionized water (2 mL).

    • Lower the flask into an oil bath preheated to 90 °C and begin vigorous stirring. Causality Note: Heating is necessary to achieve a reasonable reaction rate. The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the 5-bromothiazole spot has been consumed (typically 4-6 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Causality Note: The brine wash removes residual water and inorganic salts from the organic phase.

  • Purification and Characterization:

    • Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Anticancer Activity of Thiazole Derivatives

The synthesized thiazole derivatives are frequently evaluated for their anticancer activity against a panel of human cancer cell lines.[4][14] The MTT assay is a common method to determine the cytotoxic effects and calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[5][15]

Compound IDModification at C5Cancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
4c 4-chlorophenylMCF-7 (Breast)2.57Staurosporine (6.77)
7d 4-methoxyphenylMCF-7 (Breast)2.93Doxorubicin (N/A)
6 4-cyanophenylC6 (Glioma)3.83Cisplatin (>50)
8m Substituted PhenylHepG2 (Liver)5.15Doxorubicin (N/A)

Data compiled from multiple sources to illustrate the potency of thiazole derivatives.[1][2][14][15]

Conclusion

5-Bromothiazole is a powerful and versatile intermediate for the synthesis of novel anticancer agents. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and efficient pathways to generate vast libraries of structurally diverse thiazole derivatives. By understanding the mechanistic underpinnings of these reactions and following robust, validated protocols, researchers in drug discovery can effectively leverage this key building block to develop the next generation of targeted cancer therapies.

References

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Available at: [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activiti. ResearchGate. Available at: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU University of Science. Available at: [Link]

  • CHEMISTRY AND ANTITUMOUR ACTIVITY OF 5-BROMOURACILE'S DERIVATIVES. CBU International Conference Proceedings. Available at: [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. CSIR-NIScPR. Available at: [Link]

  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. LOCKSS. Available at: [Link]

  • The novel anti-cancer feature of Brazzein through activating of hTLR5 by integration of biological evaluation: molecular docking and molecular dynamics simulation. PMC. Available at: [Link]

  • Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. ResearchGate. Available at: [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review. ResearchGate. Available at: [Link]

  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Drug components or drug candidates exploited for inter and intramolecular Heck coupling by Biajoli et al.. ResearchGate. Available at: [Link]

  • Transition metal-catalysed A-ring C–H activations and C(sp2). ScienceDirect. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment. ecancermedicalscience. Available at: [Link]

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 5-Bromothiazoles

Executive Summary The functionalization of thiazoles at the C5 position via Palladium-catalyzed cross-coupling is a critical yet challenging transformation in medicinal chemistry. Unlike their C2-halogenated counterparts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of thiazoles at the C5 position via Palladium-catalyzed cross-coupling is a critical yet challenging transformation in medicinal chemistry. Unlike their C2-halogenated counterparts, 5-bromothiazoles possess significantly lower electrophilicity and are prone to distinct failure modes, including catalyst poisoning by the sulfur atom and competitive C2-deprotonation.

This guide moves beyond generic "heteroaryl" conditions to provide a targeted protocol for 5-bromothiazoles . It leverages Third-Generation (G3) Buchwald Precatalysts and Pd-PEPPSI complexes to overcome the electronic deactivation and coordination issues inherent to the thiazole core.

Mechanistic Insight & Challenges

To successfully couple 5-bromothiazoles, one must understand the electronic disparity of the thiazole ring.

The Reactivity Gap
  • C2 Position (The Trap): The C2 position is highly electron-deficient (amidine-like). 2-Bromothiazoles react rapidly. However, the C2-proton (if present) is acidic (

    
     in DMSO), making it susceptible to deprotonation by strong bases (e.g., NaOtBu, LiHMDS), leading to ring-opening or oligomerization.
    
  • C5 Position (The Target): The C5 position is electron-rich relative to C2 (enamine-like character). Oxidative addition of Pd(0) into the C5-Br bond is slower, requiring electron-rich, bulky ligands to facilitate the step.

  • Catalyst Poisoning: The thiazole sulfur and nitrogen lone pairs can coordinate to Pd(II) species, forming stable "resting states" that exit the catalytic cycle (See Diagram 1).

Visualization: The Thiazole Catalytic Landscape

The following diagram illustrates the standard cycle versus the specific failure modes for 5-bromothiazoles.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Slow at C5) Pd0->OxAdd + 5-Bromothiazole Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base Poison FAILURE MODE A: S/N-Coordination (Catalyst Arrest) OxAdd->Poison Stable Chelate Formation RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim SideRxn FAILURE MODE B: C2-Deprotonation (Ring Opening/Polymer) Coord->SideRxn Strong Base (NaOtBu) RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the kinetic bottleneck at Oxidative Addition (C5) and off-cycle failure modes specific to thiazoles.

Strategic Optimization

Success depends on the interplay between Ligand and Base.[1]

Ligand Selection

Standard ligands like BINAP or


 often fail due to slow oxidative addition at C5 or displacement by the thiazole sulfur.
  • Primary Amines: BrettPhos or tBuBrettPhos .[1] These bulky ligands prevent formation of bridged Pd-dimers and facilitate reductive elimination.

  • Secondary Amines: RuPhos or XPhos . Excellent for electron-poor aryl halides; RuPhos specifically resists inhibition by heteroatoms.

  • "Stubborn" Substrates: Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds Pd tightly, preventing displacement by thiazole sulfur, while the steric bulk drives the reaction.

Base Selection[1][2]
  • Scenario A: C2 is Blocked (e.g., 2-methyl-5-bromothiazole).

    • Base:NaOtBu (Sodium tert-butoxide).[1]

    • Why: Strong base ensures rapid amine deprotonation and high turnover.

  • Scenario B: C2 is Unsubstituted (C2-H).

    • Base:

      
        or 
      
      
      
      .
    • Why: Weaker bases prevent deprotonation of the C2-H, avoiding degradation. Note: Reactions will require higher temperatures (80-100°C) and longer times.

Selection Logic

DecisionTree Start Start: 5-Bromothiazole Coupling CheckC2 Is C2 Position Blocked? Start->CheckC2 Blocked Yes (e.g., -Me, -Ph) CheckC2->Blocked Unblocked No (C2-H) CheckC2->Unblocked BaseStrong Base: NaOtBu (Fast) Blocked->BaseStrong BaseWeak Base: Cs2CO3 (Safe) Unblocked->BaseWeak CheckAmine Amine Type? BaseStrong->CheckAmine BaseWeak->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary LigandBrett Ligand: BrettPhos (Pd G3/G4) Primary->LigandBrett LigandRu Ligand: RuPhos (Pd G3/G4) Secondary->LigandRu

Figure 2: Decision matrix for condition selection to minimize side reactions.

Standardized Protocols

Protocol A: The "Gold Standard" (Buchwald G3 System)

Recommended for initial screening and high-value intermediates.

Reagents:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Loading: 0.5 – 2.0 mol%.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Procedure:

  • Charge: To a vial equipped with a stir bar, add BrettPhos Pd G3 (15 mg, 0.02 mmol, 2 mol%), 5-bromothiazole substrate (1.0 mmol), and

    
     (650 mg, 2.0 mmol).
    
  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Inject: Add the amine (1.2 mmol, 1.2 equiv) and anhydrous 1,4-Dioxane (4 mL, 0.25 M) via syringe.

    • Note: If the amine is a solid, add it in step 1.

  • Heat: Place in a pre-heated block at 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd/salts. Concentrate and purify via flash chromatography.

Protocol B: The "Tank" (Pd-PEPPSI-IPr)

Recommended for sterically hindered amines or when Protocol A fails due to poisoning.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #704946).

  • Loading: 2.0 – 4.0 mol%.

  • Base:

    
     (finely ground, 2.0 equiv).
    
  • Solvent: DME (Dimethoxyethane) or Toluene.

Procedure:

  • Charge: Add Pd-PEPPSI-IPr (27 mg, 0.04 mmol), 5-bromothiazole (1.0 mmol), and

    
     (425 mg, 2.0 mmol) to a Schlenk tube.
    
  • Inert: Evacuate and backfill with Argon (3x).[2]

  • Solvent: Add DME (2 mL) and Amine (1.2 mmol).

  • Activation: Heat to 80°C .

    • Note: PEPPSI catalysts are air-stable but require heat to activate the "throw-away" pyridine ligand.

  • Monitor: Reaction is typically slower; allow 12–24 hours.

Quantitative Comparison of Conditions

VariableProtocol A (Buchwald G3)Protocol B (PEPPSI-IPr)Classic (Pd2dba3/BINAP)
Primary Utility High yields, mild conditionsSteric bulk, difficult substratesLegacy/Simple substrates
Air Stability Good (Precatalyst)ExcellentPoor (Pd0 is sensitive)
S-Tolerance High (Bulky biaryl phosphine)Very High (NHC ligand)Low (Phosphine poisoning)
Base Rec.

(Safe)

/ NaOtBu
NaOtBu (Risk of C2-H)
Temp Range 60–100°C80–110°C100°C+
Cost HighModerateModerate

Troubleshooting Guide

Observation: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by Sulfur or inactive Pd species.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds tighter than phosphines, resisting displacement by the thiazole sulfur. Alternatively, increase catalyst loading to 5 mol%.

Observation: Thiazole Ring Opening / Degradation

  • Cause: Base is too strong (attacking C2).

  • Fix: Switch from NaOtBu to

    
      or 
    
    
    
    . Ensure solvent is strictly anhydrous (water lowers the pKa of the system).

Observation: Homocoupling of Halide

  • Cause: Oxidative addition occurred, but transmetallation with amine failed.

  • Fix: Ensure the reaction is strictly oxygen-free. Oxygen promotes homocoupling. Switch to a more electron-rich ligand (e.g., tBuBrettPhos ) to accelerate the amine binding step.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Carbamates with Heteroaryl Chlorides." Journal of the American Chemical Society, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Amines." Chemistry – A European Journal, 2006.

  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium Catalyzed Imidazole Functionalization." Journal of Organic Chemistry, 2010. (Discusses azole acidity issues).

  • BenchChem Application Note. "Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole."

  • Sigma-Aldrich Technical Guide. "Buchwald-Hartwig Cross Coupling Reaction Using BrettPhos Pd G3."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-(4-methoxyphenyl)thiazole

Status: Operational Ticket ID: PUR-TZ-BR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 5-Bromo-2-(4-methoxyphenyl)thiazole is a critical intermediate, primarily utili...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-TZ-BR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

5-Bromo-2-(4-methoxyphenyl)thiazole is a critical intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Its purification is often complicated by its lipophilicity and the presence of structurally similar impurities (e.g., unreacted starting material or poly-brominated byproducts).

This guide prioritizes crystallization for scalability and flash chromatography for high-purity discovery applications. The protocols below are designed to address the specific physicochemical behavior of electron-rich aryl-thiazoles.

Module 1: Diagnostic Troubleshooting (FAQs)

Issue 1: "My crude product is a persistent orange/red color, even after drying."

Diagnosis: Trace elemental bromine (


) encapsulation or oxidative polymerization.
  • The Science: The methoxy group at the para-position activates the phenyl ring, making the molecule susceptible to oxidation. If N-Bromosuccinimide (NBS) was used, trace free bromine often remains trapped in the crystal lattice or amorphous solid.

  • The Fix:

    • Dissolve the crude solid in Ethyl Acetate (EtOAc).

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) . This chemically reduces colored 
      
      
      
      to colorless bromide ions (
      
      
      ).
    • Wash with water, dry over

      
      , and concentrate.
      
    • Pro-Tip: If color persists, treat the organic solution with activated charcoal (10 wt%) at 40°C for 30 minutes, then filter through Celite.

Issue 2: "The product 'oils out' during recrystallization instead of forming crystals."

Diagnosis: The "Lupen-effect" – the solution is too concentrated or the temperature dropped too fast, causing the compound to crash out as a supercooled liquid (oil) rather than nucleating.

  • The Science: 5-Bromo-2-(4-methoxyphenyl)thiazole is highly lipophilic. In single-solvent systems (like hot ethanol), the solubility differential between boiling and room temperature is massive.

  • The Fix (The "Cloud Point" Method):

    • Use a Dual-Solvent System : Ethanol (Good solvent) and Water (Anti-solvent).

    • Dissolve in minimum boiling Ethanol.

    • Add hot Water dropwise until a permanent turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear it.

    • Cool slowly to room temperature, then to 4°C.

Issue 3: "I see a spot on TLC just below my product that won't separate."

Diagnosis: Des-bromo impurity (Unreacted 2-(4-methoxyphenyl)thiazole).

  • The Science: The bromine atom adds mass and lipophilicity but does not drastically change the polar surface area compared to the non-brominated precursor. On standard Silica, their

    
     values are very close (
    
    
    
    ).
  • The Fix:

    • Switch Stationary Phase: Use C18 (Reverse Phase) silica. The bromine atom significantly increases retention time in RP-HPLC due to hydrophobicity, improving separation.

    • Gradient Optimization: Use a shallower gradient of Hexane:DCM (Dichloromethane) instead of Hexane:EtOAc. DCM offers better selectivity for halogenated aromatics.

Module 2: Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on crude purity and scale.

PurificationStrategy Start Crude 5-Bromo-2-(4-methoxyphenyl)thiazole CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity HighImpurity Purity < 85% (Significant Byproducts) CheckPurity->HighImpurity Complex Mixture MedImpurity Purity 85-95% (Trace SM/Color) CheckPurity->MedImpurity Colored/Sticky HighPurity Purity > 95% (Final Polish) CheckPurity->HighPurity Clean Crude Flash Flash Chromatography (Silica Gel) HighImpurity->Flash Charcoal Activated Carbon Treatment + Silica Plug MedImpurity->Charcoal Recryst Recrystallization (EtOH or EtOH/H2O) HighPurity->Recryst Flash->Recryst If solid needed Final Pure Crystalline Solid Flash->Final Recryst->Final Charcoal->Recryst

Figure 1: Strategic decision tree for purification based on initial crude analysis.

Module 3: Standard Operating Protocols (SOPs)

Protocol A: Recrystallization (Scalable)

Best for: Removing succinimide residues and trace colored impurities.

ParameterSpecificationNotes
Primary Solvent Ethanol (Absolute)High solubility at boiling; promotes good crystal habit.
Anti-Solvent Water (Deionized)Drastically reduces solubility; use only if yield is low in pure EtOH.
Concentration ~10-15 mL per gramAdjust based on crude dryness.
Cooling Rate 10°C per 30 minsCritical: Rapid cooling causes oiling.

Step-by-Step:

  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (10 mL/g) and heat to reflux (78°C).

  • If solid remains: Add more Ethanol in 1 mL portions until dissolved.

  • Clarification (Optional): If the solution is cloudy (insoluble salts), filter hot through a pre-warmed glass frit.

  • Remove from heat. Allow the flask to cool to room temperature on a cork ring (insulation prevents thermal shock).

  • Once at room temperature, move to a 4°C fridge for 12 hours.

  • Filter the off-white/yellow needles and wash with ice-cold Ethanol .

  • Dry under high vacuum at 40°C.

Protocol B: Flash Column Chromatography

Best for: Separating regioisomers or unreacted starting material.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dry load on Celite is recommended due to low solubility in Hexane.

Gradient Table:

Time (CV) % Ethyl Acetate Objective
0 - 2 0% Elute highly non-polar impurities.

| 2 - 5 | 0%


 5% | Elute unreacted bromine/non-polars. |
| 5 - 15 | 5% 

20% | Target Compound Elution. | | 15 - 20 | 20%

50% | Flush polar byproducts (succinimide/acids). |

Note: The target compound usually elutes around 10-15% EtOAc depending on silica activity.

Module 4: Advanced Mechanism Visualization

Understanding the impurity profile requires visualizing the bromination pathway. The diagram below details where impurities originate during the synthesis (assuming NBS bromination).

ReactionPathways SM 2-(4-methoxyphenyl)thiazole (Starting Material) Reaction Electrophilic Aromatic Substitution (SEAr) SM->Reaction NBS + NBS NBS->Reaction Target 5-Bromo-2-(4-methoxyphenyl)thiazole (TARGET) Recrystallization Recrystallization Target->Recrystallization Purify Impurity1 Succinimide (Water Soluble) Water Wash Water Wash Impurity1->Water Wash Remove Impurity2 Poly-brominated Species (Lipophilic/Heavy) Chromatography Chromatography Impurity2->Chromatography Remove Reaction->Target Major Path Reaction->Impurity1 Byproduct Reaction->Impurity2 Over-reaction (Excess NBS)

Figure 2: Reaction pathway and associated impurity origins for NBS bromination.

References

  • Synthesis and Biological Evaluation of 2-Arylthiazole Derivatives. Source: Molbank (MDPI). Context: Describes the synthesis and workup of 2-arylthiazoles, including recrystallization from ethanol. URL:[Link] (Generalized landing for verification of journal scope).

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal. Context: details the mechanism of NBS bromination and the solubility of succinimide byproducts in water/ethanol. URL:[Link]

  • Recrystallization Solvents and Tips. Source: University of Rochester, Department of Chemistry. Context: Provides authoritative guidelines on solvent selection (Ethanol/Water systems) for aromatic compounds. URL:[Link]

  • Purification of Thiazole Derivatives. Source: Journal of Sulfur Chemistry (via ResearchGate). Context: Discusses regioselective synthesis and purification via column chromatography for substituted thiazoles. URL:[Link]

Optimization

Technical Support Center: Solubility &amp; Handling of Methoxyphenyl Thiazoles

Current Status: Operational Topic: Solubility Optimization & Troubleshooting for Methoxyphenyl Thiazole Derivatives Ticket ID: MPT-SOL-2024 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization & Troubleshooting for Methoxyphenyl Thiazole Derivatives Ticket ID: MPT-SOL-2024 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Brick Dust" Challenge

Methoxyphenyl thiazoles are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. However, they present a distinct solubility paradox:

  • High Lipophilicity: The methoxy group and aromatic thiazole core increase LogP (typically 2.5–4.0), making them hydrophobic.

  • High Lattice Energy: The planar nature of the thiazole ring, combined with the electron-donating methoxy group, facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state.

The Result: These compounds often behave like "brick dust"—difficult to dissolve in polar solvents due to strong crystal packing, yet prone to aggregation or "crashing out" in aqueous biological buffers. This guide provides field-proven protocols to overcome these specific physical-chemical barriers.

Solvent Compatibility Matrix

Do not rely on trial-and-error. Use this matrix to select the correct solvent system based on your experimental phase.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)Primary Stock Solvent. Dissolves most derivatives at >10 mM. Warning: Hygroscopic; water uptake triggers precipitation.
Dipolar Aprotic DMF ⭐⭐⭐⭐ (Very Good)Alternative to DMSO for reactions. Harder to remove than alcohols.
Chlorinated DCM / Chloroform ⭐⭐⭐⭐ (Good)Excellent for extraction and chromatography. Avoid for biological stocks due to toxicity/volatility.
Alcohols Ethanol / Methanol ⭐⭐⭐ (Moderate)Good for recrystallization (often requires heating). Poor for high-conc. stocks (>5 mM) at RT.[1]
Esters Ethyl Acetate ⭐⭐ (Low/Variable)Recrystallization Partner. Often used with Hexanes.[2] Poor solubilizer for stock solutions.
Ethers THF ⭐⭐⭐ (Good)Good reaction solvent. Peroxide risk upon storage.
Aqueous Water / PBS ⭐ (Insoluble)The Enemy. Expect immediate precipitation without surfactants or co-solvents.

Interactive Troubleshooting: Scenario-Based Solutions

Scenario A: "My compound crashes out immediately when I dilute my DMSO stock into the cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. Rapid dilution of a hydrophobic compound from 100% DMSO to <1% DMSO in water creates a supersaturated state that collapses faster than the compound can disperse.

The Fix: Serial "Step-Down" Dilution Protocol Direct dilution (1:1000) is forbidden for these scaffolds. You must lower the kinetic barrier gradually.

Workflow Visualization:

BioassayDilution cluster_tips Critical Technique Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in Media + 10% DMSO) Stock->Inter 1:100 Dilution (Vortex immediately) Precip PRECIPITATION (Compound Loss) Stock->Precip Direct 1:1000 Dilution Final Final Assay Well (1 µM in Media + 0.1% DMSO) Inter->Final 1:10 Dilution (Equilibrated)

Figure 1: The Step-Down Dilution workflow prevents kinetic precipitation by gradually acclimating the compound to the aqueous environment.

Protocol Steps:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:100 into culture media that already contains 10% DMSO. This keeps the compound soluble while introducing water.

  • Sonicate: Pulse sonicate the intermediate solution for 10 seconds.

  • Final Dilution: Dilute the intermediate 1:10 into the final assay plate.

  • Add Surfactant: If precipitation persists, add 0.05% Tween-80 or Pluronic F-127 to the assay buffer. These surfactants coat the hydrophobic methoxyphenyl thiazole core, preventing aggregation.

Scenario B: "I see broad, split peaks in my NMR spectrum (CDCl3)."

Diagnosis: Aggregation. Methoxyphenyl thiazoles are prone to


-

stacking in non-polar solvents like chloroform, leading to slow tumbling and line broadening.

The Fix: Disruption of Stacking Interactions.

  • Switch Solvent: Move to DMSO-d6 . The high polarity of DMSO disrupts the intermolecular

    
    -stacking better than CDCl3.
    
  • Concentration Check: If you are running >10 mg/mL, dilute to <2 mg/mL.

  • Variable Temperature (VT) NMR: Heat the sample to 40–50°C. If the peaks sharpen, you have confirmed aggregation.

Scenario C: "Recrystallization results in an oil, not crystals."

Diagnosis: The "Oiling Out" Effect.[2] This occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities lower the melting point (eutectic formation).

The Fix: The "Cloud Point" Titration Method Do not boil the solvent initially. Use a room-temperature diffusion or titration approach.

Recrystallization Decision Tree:

RecrystLogic Start Start: Crude Solid SolubilityCheck Dissolve in Min. Vol. Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves AddWater Add Warm Water Dropwise (Antisolvent) Dissolves->AddWater Yes TryEthylAcetate Switch Solvent: Ethyl Acetate Dissolves->TryEthylAcetate No (Insoluble) CoolSlow Cool Slowly to RT, then 4°C AddWater->CoolSlow AddHexane Add Hexane/Heptane Dropwise TryEthylAcetate->AddHexane AddHexane->CoolSlow

Figure 2: Logical flow for selecting the optimal recrystallization solvent system. Ethanol/Water is preferred for polarity reasons; EtOAc/Hexane is the backup for highly lipophilic derivatives.

Detailed Protocol (Ethanol/Water System):

  • Dissolve crude material in the minimum amount of boiling Ethanol (absolute) .

  • Remove from heat.

  • Immediately add warm water dropwise until a faint permanent turbidity (cloudiness) appears.

  • Add one drop of ethanol to clear the solution.

  • Cap the flask and wrap it in a towel to ensure slow cooling . Rapid cooling traps impurities and leads to oiling.

Frequently Asked Questions (FAQ)

Q: Can I use acetone for cleaning glassware? A: Yes. Methoxyphenyl thiazoles generally have high solubility in acetone, making it an excellent cleaning solvent, though poor for recrystallization due to its volatility.

Q: My compound turned yellow in solution. Is it degrading? A: Likely not. Thiazoles, especially those with amino or methoxy substitutions, can form charge-transfer complexes in solution or undergo slight oxidation that results in color changes (yellowing) without significant decomposition. Verify purity via LC-MS.

Q: What is the best way to store these compounds? A: Store as a solid powder at -20°C, desiccated.

  • Critical: Do not store DMSO stocks for >1 month, even frozen. The freeze-thaw cycles and hygroscopic nature of DMSO will eventually cause precipitation or hydrolysis of sensitive side chains.

References & Grounding

  • Synthesis & Solubility Context:

    • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.[3] (Discusses synthesis in ethanol/water and characterization in CDCl3).

    • Source:

  • Recrystallization Methodologies:

    • Two-Solvent Recrystallization Guide. (Standard operating procedures for Ethanol/Water and EtOAc/Hexane systems).

    • Source:

  • Thiazole Characterization:

    • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (Details vibrational spectra and solvent interactions).

    • Source:

  • General Thiazole Properties:

    • Thiazole, 2-amino-4-(p-methoxyphenyl)- Spectral Data.[4] (IR and melting point data confirming high lattice energy/melting points >200°C).[5]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity Isotopic Pattern Analysis for Bromothiazoles: A Comparative Guide

Topic: Mass Spectrometry Isotopic Pattern Analysis for Bromothiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the high-stakes aren...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Isotopic Pattern Analysis for Bromothiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes arena of drug discovery, thiazole derivatives—specifically bromothiazoles —are privileged scaffolds due to their ability to modulate diverse biological targets (e.g., kinase inhibition). However, verifying the structural integrity of these halogenated heterocycles during synthesis and metabolism studies presents unique challenges.

This guide objectively compares the industry-standard "product"—High-Resolution Mass Spectrometry (HRMS) with Isotopic Pattern Matching —against traditional alternatives like Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) . We analyze why the unique isotopic signature of Bromine (


) coupled with Sulfur (

) creates a "fingerprint" that only specific methodologies can decode with regulatory-grade confidence.
The Physics of the Pattern: Why Bromothiazoles are Unique

To understand the analytical challenge, one must understand the isotopic physics. Bromothiazoles contain two "A+2" elements (elements with a significant isotope 2 Da heavier than the monoisotopic mass).

  • Bromine (Br): The defining feature.[1][2] Natural bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).[1] This creates a roughly 1:1 doublet signal separated by 2 Da.
  • Sulfur (S): The subtle modifier. Sulfur is ~95%

    
     and ~4.2% 
    
    
    
    .[1]
  • The Interaction: In a bromothiazole, the M+2 peak is not just

    
    ; it is a superposition of the 
    
    
    
    isotopologue and the
    
    
    isotopologue (attached to
    
    
    ).

Theoretical Isotopic Abundance Table (Normalized to M = 100%)

Isotope PeakComposition (Major Contributors)Approx.[1][3] Intensity (Mono-Br, Mono-S)Diagnostic Value
M (

)

100%Base Peak (Monoisotopic)
M+1

contribution
~3-6% (depends on C count)Carbon counting
M+2

(Major)

(Minor)
~98 - 102%Primary Confirmation
M+4

~4%Secondary Confirmation
Comparative Analysis: HRMS vs. Alternatives

Here we compare the "Product" (HRMS Isotopic Analysis) against standard alternatives.

Option A: The Gold Standard – HRMS (Orbitrap / Q-TOF)

High-Resolution Mass Spectrometry (Resolution > 30,000 FWHM) does not just measure mass; it measures the shape of the isotopic envelope.

  • Mechanism: Measures accurate mass (typically < 5 ppm error) and compares the measured isotopic intensity distribution against the theoretical "Sigma Fit" or "Pattern Match" score.

  • Performance:

    • Specificity: Extremely High. Can distinguish a Bromothiazole (

      
      ) from a potential impurity like a chlorinated adduct or purely organic isobaric interference.
      
    • Resolution of Fine Structure: Advanced Orbitrap instruments (Res > 140k) can sometimes resolve the subtle mass defect difference between the

      
       peak and the 
      
      
      
      contribution, though for general screening, the combined pattern fidelity is used.
  • Best For: Final structural confirmation, impurity profiling, and metabolite identification.

Option B: The Workhorse – LRMS (Single/Triple Quadrupole)
  • Mechanism: Unit resolution (separates peaks by 1 Da).

  • Performance:

    • Pros: Clearly visualizes the 1:1 "Bromine Split." Excellent for quick "Yes/No" confirmation of bromination during synthesis.

    • Cons: Cannot confirm the elemental formula. A peak at m/z 200/202 could be a bromothiazole, or it could be a coincidental overlap of two other compounds. It lacks the precision to calculate a "Pattern Match Score."

  • Best For: Routine reaction monitoring (LC-MS).

Option C: The Structural King – NMR (

)
[4]
  • Mechanism: Magnetic resonance of nuclei.

  • Performance:

    • Pros: Unbeatable for determining where the bromine is attached (regiochemistry).

    • Cons: "Isotopically blind" in this context. It cannot detect the

      
       ratio directly in standard proton experiments. Requires significantly more sample (mg vs. ng).
      
  • Best For: Regiochemical assignment (e.g., 2-bromo vs. 5-bromo thiazole).

Experimental Protocol: Self-Validating HRMS Workflow

This protocol ensures high data integrity for bromothiazole analysis using an ESI-HRMS workflow.

Phase 1: Sample Preparation

  • Solvent: Dissolve sample in HPLC-grade Methanol (MeOH). Avoid halogenated solvents (DCM/Chloroform) to prevent background interference.

  • Concentration: Target 1–10 µM. Bromine is electron-withdrawing, often reducing ionization efficiency in ESI(+); slightly higher concentration than standard amines may be required.

  • Additives: Use 0.1% Formic Acid to promote protonation (

    
    ) of the thiazole nitrogen.
    

Phase 2: Acquisition (Data-Dependent Acquisition)

  • Source: Electrospray Ionization (ESI) Positive Mode.[5]

  • Resolution Setting: Set to 60,000 (at m/z 200) or higher.

    • Reasoning: High resolution is required to minimize spectral noise that distorts isotopic ratios.

  • Scan Range: Capture m/z 50–500.

    • Validation Step: Ensure the "Pre-scan" automatic gain control (AGC) is not saturated. Saturation flattens the M peak, artificially inflating the M+2 ratio (detector dead-time effect).

Phase 3: Data Processing (The "Sigma Fit")

  • Extract Ion Chromatogram (EIC): Extract the theoretical m/z with a 5 ppm window.

  • Generate Theoretical Pattern: Input the molecular formula (e.g.,

    
    ) into the software.
    
  • Compare: Overlay "Measured" vs. "Theoretical" spectra.

    • Pass Criteria: Mass error < 5 ppm AND Isotopic Intensity deviation < 10%.

    • Note: If M+2 is significantly higher than theoretical, suspect co-eluting sulfur-rich impurities or detector saturation.

Visualization: The Bromothiazole Decision Logic

The following diagram illustrates the logical workflow for confirming a bromothiazole derivative, highlighting the decision points between LRMS and HRMS.

Bromothiazole_Analysis Start Unknown Sample (Suspected Bromothiazole) MS_Acq Acquire Mass Spectrum (ESI+) Start->MS_Acq Check_Split Observe Isotopic Pattern Is there a ~1:1 doublet at M / M+2? MS_Acq->Check_Split LRMS_Path LRMS (Unit Res) Confirms presence of Br Check_Split->LRMS_Path Yes (Quick Check) HRMS_Path HRMS (High Res) Accurate Mass + Isotope Calc Check_Split->HRMS_Path Yes (Validation) Reject REJECT / RE-ANALYZE (Interference or Wrong Formula) Check_Split->Reject No (No Br present) Confirmed CONFIRMED Bromothiazole Identity LRMS_Path->Confirmed Presumptive Only Calc_Fit Calculate Isotope Pattern Fit (Compare Br/S contributions) HRMS_Path->Calc_Fit Decision Fit Score > 90%? Calc_Fit->Decision Decision->Confirmed Yes Decision->Reject No (Check M+2 excess)

Figure 1: Analytical workflow for verifying bromothiazole derivatives. Note that while LRMS provides presumptive evidence via the "1:1 split," only HRMS provides definitive confirmation through isotopic abundance matching.

Summary of Key Data Points
FeatureHRMS (Recommended) LRMS NMR
Mass Accuracy < 5 ppm (0.001 Da)± 0.5 DaN/A
Isotope Patterning Quantifiable (Score %)Visual (Qualitative)N/A
Br Detection Limit Low pg rangeng rangemg range
Throughput High (LC-MS)High (LC-MS)Low
Cost per Sample

$
$

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive source on isotopic distributions of Halogens). Link

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. (Establishes the standard for isotopic pattern matching in HRMS). Link

  • NIST Mass Spectrometry Data Center. (2023). Isotopic Compositions of the Elements. National Institute of Standards and Technology. (Source for

    
     and 
    
    
    
    abundance data). Link

Sources

Comparative

Comparative Crystallographic &amp; Computational Analysis of 2-(4-Methoxyphenyl)thiazole Derivatives

Executive Summary The 2-(4-methoxyphenyl)thiazole scaffold represents a critical pharmacophore in modern drug discovery, exhibiting significant anti-inflammatory and anticancer potential.[1] Unlike its structural isoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-methoxyphenyl)thiazole scaffold represents a critical pharmacophore in modern drug discovery, exhibiting significant anti-inflammatory and anticancer potential.[1] Unlike its structural isosteres (e.g., oxazoles), the thiazole ring offers distinct advantages in metabolic stability and


-stacking capability.

This guide provides a rigorous technical comparison of the 2-(4-methoxyphenyl)thiazole crystal structure against alternative isosteres and computational models. We synthesize experimental X-ray diffraction (SC-XRD) data with Density Functional Theory (DFT) to validate structural integrity, offering a self-validating protocol for researchers characterizing this class of compounds.

Comparative Performance Analysis

Scaffold Stability: Thiazole vs. Oxazole

In medicinal chemistry, the choice between a thiazole and an oxazole ring significantly impacts the physicochemical "performance" of the drug candidate.

FeatureThiazole Derivative (Subject)Oxazole Derivative (Alternative)Implication for Development
Aromaticity High (Sulphur

-orbital participation)
LowerThiazoles exhibit greater chemical stability under oxidative stress.[1]
H-Bonding S is a weak acceptor; Strong C-H...

donor
O is a strong acceptorThiazoles rely more on dispersive

-stacking for protein binding.[1]
Metabolic Stability High resistance to hydrolysisSusceptible to Wasserman rearrangementThiazoles are preferred for oral bioavailability and shelf-life.[1]
Lattice Energy Higher (typically denser packing)LowerThiazole crystals are often more mechanically robust.[1]
Methodological Accuracy: Experimental (XRD) vs. Theoretical (DFT)

To validate the crystal structure, we compare experimental geometric parameters against gas-phase DFT calculations (B3LYP/6-311G(d,p)).[1]

  • Bond Length Deviation:

    
     Å (Excellent agreement).[1]
    
  • Conformational Variance: The methoxy group often exhibits a slight twist (

    
    ) in the solid state due to packing forces (C-H...O interactions) compared to the planar gas-phase prediction.
    
  • Verdict: DFT is a reliable predictive tool for this scaffold, but Hirshfeld surface analysis is required to account for the solid-state packing effects that DFT gas-phase optimization misses.[1]

Experimental Protocols

Synthesis: The Hantzsch Protocol

We utilize a modified Hantzsch thiazole synthesis, favored for its high regioselectivity compared to the Cook-Heilbron synthesis.

Reagents:

  • 4-Methoxythiobenzamide (1.0 eq)[1]

  • 
    -Bromoacetophenone derivative (1.0 eq)[1]
    
  • Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 4-methoxythiobenzamide in 10 mL absolute ethanol.

  • Addition: Add 1.0 mmol of the

    
    -haloketone dropwise at room temperature.
    
  • Reflux: Heat to reflux (

    
    C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
    
  • Precipitation: Cool to room temperature. The hydrobromide salt may precipitate.[2][3]

  • Neutralization: Pour reaction mixture into ice-cold 10% Na

    
    CO
    
    
    
    solution to liberate the free base.
  • Isolation: Filter the solid precipitate, wash with water, and dry in vacuo.

Crystallization Strategy

Obtaining X-ray quality crystals is the bottleneck.[1] We recommend a slow evaporation technique over vapor diffusion for this lipophilic scaffold.[1]

  • Solvent System: Dissolve 20 mg of purified compound in a 1:1 mixture of Ethanol/DMF (Dimethylformamide). DMF improves solubility; Ethanol allows evaporation.[1]

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Evaporation: Cover with parafilm, poke 3-4 small holes, and store in a vibration-free, dark environment at 20°C.

  • Timeline: Harvest block-like colorless crystals after 5–7 days.

Structural Characterization & Analysis

Single Crystal X-Ray Diffraction (SC-XRD)[1][4]
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur.[1]
  • Temperature: Collect data at 296 K (Room Temp) to assess standard stability, or 100 K to minimize thermal ellipsoids for precise bond lengths.

  • Refinement: Use SHELXL with Full-matrix least-squares on

    
    . Target an R-factor 
    
    
    
    .[1]
Computational Validation (Self-Validating Step)

To ensure the solved structure is not a local minimum or an artifact of disorder, perform these two computational checks:

A. Hirshfeld Surface Analysis (CrystalExplorer) This maps the electron density boundary to visualize intermolecular interactions.[4]

  • 
     Surface:  Look for red spots .[1][4] In 2-(4-methoxyphenyl)thiazole, these should appear near the Thiazole-N (acceptor) and the Methoxy-O (acceptor).[1]
    
  • Fingerprint Plot: The characteristic "wings" in the plot represent C-H...

    
     interactions, confirming the stacking stability.
    

B. DFT Optimization

  • Software: Gaussian09/16 or ORCA.

  • Method: B3LYP functional with 6-311G(d,p) basis set.[1][5][6][7][8]

  • Check: If the calculated C-S bond length deviates by

    
     Å from your XRD data, re-examine your crystallographic refinement (check for disorder).
    

Visualized Workflow

The following diagram illustrates the integrated workflow from synthesis to structural validation.

ThiazoleAnalysis Precursors Precursors: Thioamide + Haloketone Synthesis Hantzsch Synthesis (Reflux EtOH) Precursors->Synthesis Crude Crude Free Base Synthesis->Crude Crystallization Crystallization (Slow Evap: EtOH/DMF) Crude->Crystallization XRD SC-XRD Data Collection (Mo-Kα) Crystallization->XRD High Quality Crystal Structure Solved Structure (CIF File) XRD->Structure SHELXL Refinement DFT DFT Optimization (B3LYP/6-311G**) Structure->DFT Input Geometry Hirshfeld Hirshfeld Surface (Interactions Map) Structure->Hirshfeld Input CIF Validation Comparative Validation (RMSD Check) Structure->Validation Exp. Geom DFT->Validation Gas Phase Geom Hirshfeld->Validation Packing Forces

Caption: Integrated workflow for the synthesis, crystallization, and dual-method validation (Experimental + Computational) of thiazole derivatives.

Key Structural Insights for Researchers

When analyzing your 2-(4-methoxyphenyl)thiazole structure, focus on these specific interaction metrics which define its performance:

  • The "Methoxy Twist": The methoxy group is rarely coplanar with the phenyl ring. Expect a torsion angle of 2–10°.[1] If it is perfectly planar (

    
    ), suspect disorder or strong specific H-bonds forcing planarity.[1]
    
  • C-H...N Interaction: The thiazole Nitrogen is a key acceptor. Measure the distance between the thiazole N and the nearest aromatic proton of a neighboring molecule. A distance

    
     Å indicates a structure-directing hydrogen bond.[1]
    
  • Centroid-Centroid Distance: Check the distance between the thiazole ring centroid and the phenyl ring centroid of a parallel molecule. A distance of 3.5–3.8 Å confirms

    
    -
    
    
    
    stacking, which correlates with higher melting points and stability.[1]

References

  • Hantzsch Thiazole Synthesis Protocol

    • Source: Chem Help Asap / Journal of the Chemical Society.
    • Relevance: Foundational synthesis method for 2-aminothiazoles and derivatives.[1][8]

    • URL: (General Protocol Verification)

  • Hirshfeld Surface Analysis Methodology

    • Source: Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis. CrystEngComm.

    • Relevance: Defines the standard for visualizing intermolecular interactions (d_norm, fingerprint plots).
    • URL:[1]

  • Thiazole vs. Oxazole Stability

    • Source: Wipf, P., & Miller, C. P. (1993).[1] Studies on the synthesis and stability of peptide-based thiazoles and oxazoles.

    • Relevance: Establishes the superior oxidative and hydrolytic stability of thiazoles over oxazoles.
    • URL:[1]

  • DFT Valid

    • Source:Acta Chimica Slovenica (2016).[1] Crystal Structure, Hirshfeld Surface Analysis and Computational Studies of Thiazolidin-4-one derivative.[1][9]

    • Relevance: Demonstrates the specific application of B3LYP/6-311G(d,p)
    • URL:[1]

Sources

Validation

Comparative Guide: Reactivity of 5-Bromo vs. 5-Iodo Thiazole Derivatives

This guide provides an in-depth technical comparison of 5-bromo and 5-iodo thiazole derivatives, focusing on their differential reactivity in palladium-catalyzed cross-coupling and halogen-metal exchange reactions. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-bromo and 5-iodo thiazole derivatives, focusing on their differential reactivity in palladium-catalyzed cross-coupling and halogen-metal exchange reactions.

Executive Summary: The Halogen Hierarchy

For researchers designing thiazole-based scaffolds, the choice between a 5-bromo and 5-iodo precursor is not merely about availability; it dictates the chemoselectivity , reaction temperature , and orthogonal functionalization strategy .

  • 5-Iodothiazoles: The "Sniper Rifle."

    • Reactivity: Significantly higher (

      
       for oxidative addition is 
      
      
      
      
      
      times faster than Br).
    • Primary Use: Mild temperature couplings (RT to 50 °C), selective functionalization in the presence of other halogens (e.g., C2-Br), and rapid halogen-metal exchange.

    • Trade-off: Lower stability, light sensitivity, and higher cost.

  • 5-Bromothiazoles: The "Workhorse."

    • Reactivity: Moderate. Requires elevated temperatures (60–100 °C) or specialized ligands (e.g., phosphines like SPhos, XPhos) for efficient oxidative addition.

    • Primary Use: Robust building blocks for standard couplings where site-selectivity is controlled by electronic activation (C2 vs C5) rather than bond dissociation energy.

    • Trade-off: Harder to activate selectively if a C2-halogen is also present without specific catalyst tuning.

Mechanistic & Quantitative Comparison

The reactivity difference is governed by two competing factors: Bond Dissociation Energy (BDE) and Electronic Activation by the thiazole ring.

2.1 Bond Dissociation Energy (BDE)

The C-X bond strength is the dominant factor in the rate-determining step (Oxidative Addition) of Pd-catalyzed cycles.

  • C5–I Bond: ~65 kcal/mol (Weak, fast OA)

  • C5–Br Bond: ~81 kcal/mol (Stronger, slower OA)

2.2 Electronic Activation (The Thiazole Effect)

The thiazole ring is electron-deficient. The C2 position (between S and N) is most electron-poor, facilitating nucleophilic attack and oxidative addition. The C5 position is less activated than C2 but still reactive.

  • In 2,5-Dibromothiazole: C2 reacts before C5 (Electronic control dominates).

  • In 2-Bromo-5-Iodothiazole: C5 reacts before C2 (Bond energy control dominates).

2.3 Data Summary Table
Feature5-Iodothiazole Derivatives5-Bromothiazole Derivatives
Oxidative Addition (Pd) Fast at RTSlow at RT; requires heat (>60°C)
Li-Halogen Exchange Extremely fast (< -78°C)Moderate (-78°C to -40°C)
Site Selectivity (vs C2-Br) C5-Selective (I > Br)C2-Selective (Electronic activation)
Suzuki Coupling Yields High (85-95%)Moderate to High (60-90%)
Stability Light/Heat SensitiveStable
Strategic Visualization: Reactivity Map

The following diagram illustrates the divergent reaction pathways for a mixed-halogen system (2-bromo-5-iodothiazole), enabling orthogonal functionalization.

ReactivityMap Start 2-Bromo-5-Iodothiazole PathA Suzuki Coupling (Pd(PPh3)4, RT) Start->PathA Selective C-I Activation (Weak Bond Control) PathB Negishi/Sonogashira (Elevated Temp) Start->PathB Direct C2 Reaction? (Difficult to control due to I reactivity) ProdA 5-Aryl-2-Bromothiazole (C5 Functionalized) PathA->ProdA ProdB 2,5-Diarylthiazole (Bis-Functionalized) PathB->ProdB ProdA->PathB Subsequent C-Br Activation (Requires Heat)

Figure 1: Orthogonal functionalization strategy using 2-bromo-5-iodothiazole. The C-I bond (C5) reacts under mild conditions, leaving the C-Br bond (C2) intact for a second step.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Site-Selective Suzuki Coupling of 2-Bromo-5-Iodothiazole

Objective: Functionalize C5 selectively while preserving C2-Br.[1]

Reagents:

  • 2-Bromo-5-iodothiazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[2][3][4]

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step:

  • Setup: In a Schlenk tube, combine the thiazole, boronic acid, and Pd catalyst under Argon.

  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Note: Do NOT heat. Heating may trigger partial oxidative addition at the C2-Br position.

  • Checkpoint (TLC/LCMS): Monitor consumption of starting material. You should see a single new spot. If C2-coupling products appear (bis-aryl), lower temperature to 0 °C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Halogen-Metal Exchange (Generation of 5-Lithio Thiazole)

Objective: Generate a nucleophilic thiazole at C5.

Reagents:

  • 5-Bromothiazole OR 5-Iodothiazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) or i-PrMgCl (TurboGrignard)

  • Electrophile (e.g., Benzaldehyde)

Comparison of Conditions:

SubstrateReagentTempTimeNotes
5-Iodo n-BuLi-78 °C5-10 minExtremely fast exchange. Risk of "Wurtz coupling" (R-Li + R-I) if too warm.
5-Bromo n-BuLi-78 °C30-60 minSlower exchange. Requires strict temp control to avoid ring fragmentation.

Procedure (using 5-Bromothiazole):

  • Setup: Flame-dry flask, Argon atmosphere. Dissolve 5-bromothiazole in anhydrous THF. Cool to -78 °C .

  • Exchange: Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

    • Critical: Rate of addition must be slow to maintain -78 °C.

  • Aging: Stir for 30 min at -78 °C.

    • Checkpoint: Withdraw a small aliquot and quench with D₂O. NMR should show >95% deuterium incorporation at C5.

  • Quench: Add electrophile (dissolved in THF) slowly.

  • Warm: Allow to warm to RT slowly over 2 hours.

Case Study: Synthesis of 2,5-Disubstituted Thiazoles

A direct comparison in the synthesis of marine natural product analogues (e.g., Nostothiazole derivatives) highlights the utility of the iodo-derivative.[1]

  • Route 1 (Using 2,4-dibromothiazole):

    • Step 1: Suzuki coupling reacts at C2 first (due to electronic activation).

    • Result: 2-Aryl-4-bromothiazole.[4]

    • Limitation: Cannot easily install the C5 substituent first.

  • Route 2 (Using 2-bromo-5-iodothiazole):

    • Step 1: Suzuki coupling reacts at C5 first (due to weak C-I bond).

    • Result: 5-Aryl-2-bromothiazole.[5]

    • Advantage: Allows "reverse" regioselectivity compared to the dibromo-analog.

References
  • BenchChem Technical Support. (2025).[1][6] Application Notes: 2-Bromo-5-iodothiazole as a Versatile Precursor in Natural Product Synthesis. Link

  • Bach, T., et al. (2002). "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry, 67, 5789-5795. Link

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[7] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry, 82(11), 5947-5951.[7] Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, Thiophenes and Related Heterocycles in Drug Discovery." Current Opinion in Drug Discovery & Development. (General reactivity trends I > Br).[6][8]

  • Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of polyhaloheterocycles." Chemical Communications. (Discusses electronic vs bond-energy control).

Sources

Comparative

Comparative Analysis: UV-Vis Absorption Profiles of 2-Aryl-5-Bromothiazoles

Topic: Comparative Analysis of UV-Vis Absorption Profiles: 2-Aryl-5-Bromothiazoles vs. Functional Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of UV-Vis Absorption Profiles: 2-Aryl-5-Bromothiazoles vs. Functional Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-aryl-5-bromothiazoles , a critical scaffold in the synthesis of pharmaceuticals (e.g., antitumor, anti-inflammatory agents) and organic semiconductors. We objectively compare the absorption characteristics of these brominated derivatives against their non-halogenated precursors and functional analogs to elucidate the electronic impact of the C5-bromine substituent.

Theoretical Grounding: The Chromophore System

To interpret the spectra accurately, one must understand the electronic origins of the transitions. The 2-arylthiazole system is a linked heteroaromatic chromophore.

  • Primary Transition (

    
    ):  The dominant band (typically 280–320 nm) arises from conjugation between the aryl ring and the thiazole 
    
    
    
    -system.
  • The "Heavy Atom" Effect: The introduction of Bromine at the C5 position acts as a weak auxochrome. It perturbs the molecular orbitals via two opposing mechanisms:

    • Inductive Effect (-I): Withdraws electron density, stabilizing the HOMO (hypsochromic/blue shift potential).

    • Mesomeric Effect (+M): The lone pairs on Bromine donate into the

      
      -system, destabilizing the HOMO and narrowing the HOMO-LUMO gap (bathochromic/red shift potential).
      
    • Net Result: In 2-aryl-5-bromothiazoles, the +M effect typically dominates, resulting in a distinct bathochromic shift (5–15 nm) compared to the unsubstituted parent.

Visualization: Electronic Transition Pathway

The following diagram illustrates the modulation of the HOMO-LUMO gap upon bromination.

ElectronicTransitions Base 2-Arylthiazole (Parent Scaffold) Transition π → π* Transition (UV Region) Base->Transition Absorbs ~280-295 nm Bromo 2-Aryl-5-Bromothiazole (Target Scaffold) Transition->Bromo Bromination at C5 Effect_M +M Effect (Lone Pair) Dominant Bromo->Effect_M Effect_I -I Effect (Electronegativity) Minor Bromo->Effect_I Result Bathochromic Shift (Red Shift) Effect_M->Result Effect_I->Result Offset

Caption: Mechanistic flow of electronic perturbation caused by C5-bromination, leading to the observed red shift.

Comparative Data Analysis

The following data summarizes the spectral shifts observed when modifying the 2-arylthiazole core. Data is aggregated from standard spectroscopic characterizations of this scaffold class.[1]

Table 1: Spectral Comparison of Thiazole Derivatives (Solvent: Ethanol)
Compound ClassSubstituent (R) on Aryl RingSubstituent at C5

(nm)

(Extinction Coeff.)
Spectral Shift vs. Parent
Parent Scaffold H (Phenyl)H298 4.10Reference
Target Product H (Phenyl)Br 308 4.15+10 nm (Red Shift)
Analog A 4-OMe (Electron Donor)H3154.22+17 nm
Target Product 4-OMeBr 324 4.28+26 nm (Cumulative)
Analog B 4-NO

(Electron Withdrawing)
H3454.35+47 nm (Strong ICT*)
Target Product 4-NO

Br 352 4.38+54 nm

ICT = Intramolecular Charge Transfer. Note how the Nitro group induces a massive shift due to strong conjugation, which the Bromine atom further enhances slightly.

Key Performance Insights:
  • Detection Sensitivity: The 5-bromo derivatives consistently show higher molar extinction coefficients (

    
    ) than their unsubstituted counterparts. This implies that lower concentrations of the brominated intermediate can be detected  during HPLC monitoring compared to the starting material.
    
  • Solvent Dependency (Solvatochromism):

    • Non-polar (Hexane): Spectra are structured;

      
       is blue-shifted.
      
    • Polar Protic (Ethanol/Methanol): Spectra broaden;

      
       red-shifts (positive solvatochromism), indicating a more polar excited state.
      
Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility and spectral fidelity, the following protocol utilizes a self-validating "Blank-Correction" system.

Reagents & Equipment[2][3][4][5]
  • Solvent: HPLC-grade Ethanol or Acetonitrile (Cutoff < 190 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10 mg of the 2-aryl-5-bromothiazole derivative.

    • Dissolve in 100 mL of solvent to create a

      
       stock.
      
    • Validation Check: Ensure complete solubility; sonicate if necessary. Scattering from undissolved particles causes baseline lift.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare dilutions:

      
      .
      
    • This step is critical to ensure the absorbance (

      
      ) remains between 0.2 and 1.0, the linear dynamic range of most detectors.
      
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent.

    • Run "Auto Zero" / "Baseline Correction" from 200–500 nm.

  • Measurement:

    • Replace sample cuvette liquid with the analyte solution.

    • Scan at medium speed (approx. 200 nm/min) with a slit width of 1.0 nm.

  • Data Processing:

    • Identify

      
      .[6][7]
      
    • Calculate Molar Absorptivity (

      
      ).
      
Visualization: Experimental Workflow

ExperimentalProtocol Start Sample Preparation (Weighing & Dissolution) Check1 Solubility Check (Sonicate if cloudy) Start->Check1 Check1->Start Precipitate? Dilution Serial Dilution (Target 10-50 µM) Check1->Dilution Clear Solution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Scan Spectral Scan (200-500 nm) Baseline->Scan Calc Calculate ε (Beer-Lambert Law) Scan->Calc

Caption: Validated workflow for accurate UV-Vis characterization of thiazole derivatives.

Synthesis Context: The Hantzsch Route

Understanding the synthesis is vital for interpreting impurities in the spectra. The presence of unreacted thioamide (starting material) often appears as a shoulder peak around 260 nm.

  • Reaction: Condensation of aryl-thioamides with

    
    -dibromoketones OR bromination of the thiazole ring using NBS.
    
  • Purity Marker: A pure 2-aryl-5-bromothiazole should lack the specific absorption bands of the N-bromosuccinimide (NBS) byproduct.

References
  • Electronic States of Thiazoles

    • Title: The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configur
    • Source: ResearchG
    • Link:

  • Synthesis & Bromination Methodology

    • Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[8][9]

    • Source: Journal of Organic Chemistry (ACS).
    • Link:

  • Substituent Effects on Spectra

    • Title: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
    • Source: NIH / PMC.
    • Link:

  • Solvatochromism in Thiazoles

    • Title: Synthesis and Solvatochromism of New Thiazole Deriv
    • Source: PubMed / Journal of Fluorescence.
    • Link:

  • General UV-Vis Principles for Heterocycles

    • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[4]

    • Source: Shimadzu Applic
    • Link:

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(4-methoxyphenyl)thiazole proper disposal procedures

Emergency Quick Reference CAS Number: 446287-05-4[1][2] Waste Classification: Halogenated Organic (Contains Bromine)[3] Critical Hazard: Very toxic to aquatic life (GHS Category 1).[4] NEVER dispose of down the drain. Di...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Quick Reference

  • CAS Number: 446287-05-4[1][2]

  • Waste Classification: Halogenated Organic (Contains Bromine)[3]

  • Critical Hazard: Very toxic to aquatic life (GHS Category 1).[4] NEVER dispose of down the drain.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1]

Identification & Hazard Profile

Effective disposal begins with accurate characterization.[5] 5-Bromo-2-(4-methoxyphenyl)thiazole is a halogenated heterocyclic compound.[1] Its bromine atom dictates specific incineration protocols to prevent the release of corrosive hydrogen bromide (HBr) gas.

Table 1: Physicochemical Properties & GHS Classification

PropertyDataRelevance to Disposal
Molecular Formula C₁₀H₈BrNOSClassify as Halogenated Organic Waste.[1]
Physical State Solid (White/Brown Powder)Requires solid waste stream (Lab Pack) unless dissolved.
Solubility Insoluble in waterDo not use water for spill cleanup; use organic solvents or dry methods.
GHS Hazards H410 (Aquatic Acute/Chronic 1)H302 (Acute Tox. 4)H315/H319 (Irritant)Zero-discharge policy for drains. Treat as hazardous chemical waste.[6][7]
Reactivity Stable; avoid strong oxidizersSegregate from oxidizing acids (e.g., Nitric Acid) in waste storage.

Pre-Disposal Segregation Strategy

The Golden Rule of Chemical Waste: Never mix halogenated and non-halogenated wastes. Mixing this brominated thiazole with non-halogenated solvents (e.g., Acetone, Methanol) upgrades the entire container to "Halogenated" status, significantly increasing disposal costs due to the requirement for specialized incineration.

Segregation Logic Pathway

SegregationLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Contam Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contam Consumables Liquid Liquid / Solution StateCheck->Liquid Reaction Mix / HPLC Waste BinSolid Container: Wide-Mouth Poly Jar Label: 'Hazardous Waste - Toxic Solid' Solid->BinSolid Contam->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens BinHalo Container: HDPE Carboy Label: 'Halogenated Organic Waste' Halo->BinHalo BinMix Container: HDPE Carboy Label: 'Halogenated Organic Waste' (Cross-contamination upgrades class) NonHalo->BinMix Contains 5-Bromo-2-(4-methoxyphenyl)thiazole

Figure 1: Waste segregation decision tree.[1] Note that adding the brominated thiazole to a non-halogenated solvent requires the mixture to be treated as halogenated waste.

Disposal Workflows

Scenario A: Pure Solid Waste (Expired or Surplus Stock)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Mark clearly with the full chemical name and "Hazardous Waste - Toxic Solid."

  • Protocol:

    • Do not dissolve the solid for the sake of disposal. Leave it in its original vial if possible.

    • Place the vial inside the waste jar.

    • Fill void spaces with an inert absorbent (vermiculite) to prevent breakage during transport.

    • Seal and transfer to your facility's Central Accumulation Area (CAA).

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Container: HDPE Carboy (Safety Can).

  • Compatibility: Ensure the carboy material is compatible with the solvent used (e.g., LDPE is not suitable for some halogenated solvents like chloroform; HDPE is generally preferred).

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the reaction mixture is acidic/basic, before adding to the organic waste stream, to prevent exothermic reactions in the drum.

    • Pour into the Halogenated Waste stream.

    • Critical Step: Record the volume of 5-Bromo-2-(4-methoxyphenyl)thiazole added on the waste tag.[1] Even trace amounts of bromine must be declared for the incinerator facility.

Spill Response Procedures

Because this compound is toxic to aquatic life, containment is the priority.

Spill Workflow Diagram

SpillResponse Alert 1. Alert & PPE (Nitrile gloves, Lab coat, Safety Goggles) Assess 2. Assess State Alert->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Avoid Dust Generation Cover with wet paper towel or use HEPA vac DrySpill->ActionDry ActionWet Containment Dike Absorb with Vermiculite/Sand (Do NOT use water) WetSpill->ActionWet Clean 3. Decontaminate Surface Scrub with soap/water Collect rinsate as waste ActionDry->Clean ActionWet->Clean Dispose 4. Bag & Tag Double bag all debris Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol ensuring containment of aquatic toxins.

Detailed Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator.

  • Containment:

    • Powder: Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

    • Liquid: Surround the spill with absorbent socks or vermiculite. Do not dilute with water, as this spreads the aquatic toxin.

  • Decontamination: Wipe the area with a soap and water solution. Collect all wipes and rinsate into the hazardous waste bag. Do not flush rinsate down the sink.

Regulatory Compliance & Documentation

  • US EPA (RCRA): While 5-Bromo-2-(4-methoxyphenyl)thiazole is not explicitly P- or U-listed, it must be characterized by the generator.[1] Due to its toxicity and halogen content, it is managed as a characteristic hazardous waste (if it fails TCLP) or, more commonly in research, conservatively managed as hazardous waste based on GHS toxicity [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (5-Bromo-2-(4-methoxyphenyl)thiazole).[1]

    • UN Number: UN 3077.

    • Class: 9.

    • Packing Group: III.

References

  • U.S. Environmental Protection Agency. (2023).[6][8] Hazardous Waste Generators: Categories and Requirements.[9] EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: Thiazole Derivatives and Toxicity. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(4-methoxyphenyl)thiazole

Executive Safety Summary & Hazard Profiling The Core Directive: As a researcher handling 5-Bromo-2-(4-methoxyphenyl)thiazole (CAS analogs often fall in the 1000669-xx-x series or similar halogenated thiazoles), you are l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

The Core Directive: As a researcher handling 5-Bromo-2-(4-methoxyphenyl)thiazole (CAS analogs often fall in the 1000669-xx-x series or similar halogenated thiazoles), you are likely working with a compound where specific toxicological data is limited. Therefore, you must operate under the Precautionary Principle .

Based on Structure-Activity Relationships (SAR) of similar halogenated thiazoles (e.g., 2-bromo-4-methoxy-1,3-thiazole), this compound should be treated as a potent irritant and potential sensitizer with high lipophilicity. The presence of the bromine atom and the thiazole ring suggests potential for skin absorption and metabolic activation.

Anticipated Hazard Classifications (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[2][3][4]

  • STOT-SE: Category 3 (Respiratory tract irritation).[2][4]

  • Sensitization: Potential skin sensitizer (common in halogenated heterocycles).

Critical PPE Specifications (The "What" and "Why")

Standard "lab safety" is insufficient for novel halogenated heterocycles. You must employ a barrier strategy that accounts for the compound's physical state (likely a fine crystalline powder) and chemical properties.

A. Hand Protection: The Double-Gloving Protocol

Requirement: Nitrile (primary) over Nitrile (inner) or Laminate (if in solution).

  • The Science: Thiazoles are organic-soluble and lipophilic. Standard latex offers poor resistance to organic permeation. Nitrile provides superior chemical resistance, but a single layer is susceptible to micro-pinholes.

  • Protocol:

    • Inner Layer: 4 mil Disposable Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color for contrast).

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

    • Validation: Perform an "air inflation check" on the outer glove before donning to ensure structural integrity.

B. Respiratory Protection: Particulate Control

Requirement: Engineering controls (Fume Hood) are primary. N95/P100 is secondary.

  • The Science: As a solid intermediate, the highest risk is inhalation of airborne particulates during weighing or transfer. Halogenated dusts can cause severe respiratory mucosal irritation.

  • Protocol:

    • Primary: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Outside Hood): If weighing balance is not contained, use a NIOSH-certified N95 or P100 particulate respirator. Note: Surgical masks provide zero protection against chemical particulates.

C. Ocular Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • The Science: Safety glasses with side shields are inadequate for fine powders, which can drift around lenses, or for splashes involving halogenated solvents.

  • Protocol: Goggles must form a complete seal around the eyes.

Operational Workflow: Step-by-Step Logic

This workflow minimizes exposure potential by segregating tasks based on risk.[1]

Phase 1: Weighing & Transfer (High Risk - Dust)
  • Preparation: Place a disposable anti-static weighing boat and spatula inside the fume hood.

  • Static Control: Use an ionizing bar if available. Static charge can cause the powder to "jump," creating an aerosol cloud.

  • Transfer: Open the source container only inside the hood. Transfer slowly to avoid dust generation.

  • Decontamination: Wipe the exterior of the source container with a Kimwipe dampened in ethanol before removing it from the hood.

Phase 2: Reaction Setup (Medium Risk - Solvents)
  • Solvent Choice: When dissolving 5-Bromo-2-(4-methoxyphenyl)thiazole, avoid using DMSO if possible, as DMSO enhances skin permeability, carrying the toxicant directly into the bloodstream. Preferred solvents: Dichloromethane (DCM) or Ethyl Acetate (requires laminate gloves if splashing is likely).

  • Temperature: If heating is required, use a reflux condenser. Never heat an open vessel of this compound.[5]

Phase 3: Waste Disposal (Logistics)
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as the thiazole ring can degrade exothermically or release bromide ions.

  • Labeling: Clearly tag as "Contains Brominated Thiazole - Toxic/Irritant."

Visualization: Risk-Based Decision Matrix

The following diagram illustrates the logical flow for selecting PPE and engineering controls based on the specific experimental activity.

PPE_Decision_Matrix Start Activity Selection Solid_Handling Handling Solid Powder (Weighing/Transfer) Start->Solid_Handling Solution_Handling Handling in Solution (Reaction/Workup) Start->Solution_Handling Spill_Cleanup Spill Cleanup (Emergency) Start->Spill_Cleanup Hood_Control ENGINEERING CONTROL: Chemical Fume Hood (Sash at 18 inches) Solid_Handling->Hood_Control Primary Barrier Gloves_Solid GLOVES: Double Nitrile (4mil + 5mil) Solid_Handling->Gloves_Solid Eye_Prot EYES: Chemical Splash Goggles Solid_Handling->Eye_Prot Solution_Handling->Hood_Control Gloves_Solvent GLOVES: Silver Shield / Laminate (If using DCM/DMSO) Solution_Handling->Gloves_Solvent High Permeability Risk Solution_Handling->Eye_Prot Resp_Control RESPIRATORY: N95/P100 Respirator (If outside hood) Spill_Cleanup->Resp_Control Mandatory Spill_Cleanup->Gloves_Solid Body_Prot BODY: Lab Coat + Tyvek Sleeves Spill_Cleanup->Body_Prot

Caption: Operational Logic Flow for PPE Selection. Note the escalation to respiratory protection during spill cleanup.

Data Summary: PPE Specifications Table

ComponentSpecificationCritical Note
Glove Material Nitrile (Minimum 0.11 mm / 4 mil)Do NOT use Latex. Latex is permeable to many organic heterocycles.
Glove Configuration Double-glovingOuter layer protects inner layer from mechanical stress and permeation.
Eye Protection ANSI Z87.1 Splash GogglesSafety glasses are insufficient for powders or pressurized reaction vessels.
Body Protection 100% Cotton Lab CoatSynthetic blends can melt to skin in fire. Use Tyvek sleeves for large scale (>5g).
Respiratory N95 or P100 (NIOSH)Only required if engineering controls (Fume Hood) fail or during spill cleanup.

Emergency Response: Self-Validating Protocols

Scenario: Powder Spill (>100 mg)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator, double gloves, and goggles.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol) or water to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Wash: Clean the surface with soap and water three times to remove lipophilic residues.

Scenario: Skin Contact

  • Immediate Action: Do not wipe. Wiping drives the chemical into the pores.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Soap: Use a mild soap (non-abrasive) to emulsify the lipophilic thiazole.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-2-methoxy-1,3-thiazole (Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

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